Hydro-UCB35625
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H37Cl2IN2O2 |
|---|---|
Molecular Weight |
643.4 g/mol |
IUPAC Name |
2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide |
InChI |
InChI=1S/C29H36Cl2N2O2.HI/c1-2-33(19-20-7-5-3-4-6-8-20)15-13-23(14-16-33)32-29(34)28-24-17-21(30)9-11-26(24)35-27-12-10-22(31)18-25(27)28;/h9-12,17-18,20,23,28H,2-8,13-16,19H2,1H3;1H |
InChI Key |
FMZVFKYDLOAOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5CCCCCC5.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
Hydro-UCB35625: An In-depth Technical Guide on its Mechanism of Action as a Dual CCR1/CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydro-UCB35625, the trans-isomer of J113863, is a potent and selective small molecule antagonist of the C-C chemokine receptors CCR1 and CCR3.[1][2] These receptors are key players in the recruitment of inflammatory leukocytes, particularly eosinophils and monocytes, to sites of inflammation. By inhibiting the action of these receptors, this compound presents a therapeutic potential for a range of inflammatory conditions, including asthma, as well as for inhibiting CCR3-mediated entry of HIV-1.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling, summarizing key quantitative data, and providing detailed experimental protocols for the foundational studies that have characterized this compound.
Core Mechanism of Action: Non-competitive Antagonism
This compound functions as a non-competitive antagonist of both CCR1 and CCR3.[2] Unlike competitive antagonists that directly block the ligand-binding site, this compound is believed to interact with a region within the transmembrane (TM) helices of the receptors.[1][2] This interaction is thought to induce or stabilize a receptor conformation that is incapable of initiating intracellular signaling, even when the natural chemokine ligand is bound to the receptor's extracellular domain.[1] Evidence for this non-competitive mechanism comes from competitive radioligand binding assays, which show that significantly higher concentrations of this compound are required to displace radiolabeled chemokines from their receptors than are needed to inhibit receptor function in cellular assays.[1]
Site-directed mutagenesis studies on CCR1 have identified specific amino acid residues within the transmembrane helices that are crucial for the interaction with this compound. Specifically, mutations of Tyrosine 41 in TM1 (Y41A), Tyrosine 113 in TM3 (Y113A), and Glutamic acid 287 in TM7 (E287A) result in a loss of antagonist activity, indicating that these residues form a key part of the binding pocket for this compound.[2] Molecular modeling based on these findings suggests that the antagonist binds to a pocket formed by TM1, TM2, and TM7, thereby sterically hindering the conformational changes in TM2 and TM3 that are necessary for receptor activation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory potency of this compound in various functional assays.
Table 1: Inhibition of Chemotaxis [1][3]
| Target Receptor | Cell Type | Chemokine | IC50 (nM) |
| CCR1 | CCR1 Transfectants | MIP-1α | 9.57 |
| CCR3 | CCR3 Transfectants | Eotaxin | 93.8 |
Table 2: Inhibition of Receptor Internalization [4]
| Target Receptor | Cell Type | Chemokine | IC50 (nM) |
| CCR1 | Purified PMNLs | MIP-1α | 19.8 ± 1.7 |
| CCR3 | Purified PMNLs | Eotaxin | 410 ± 1.6 |
Table 3: Inhibition of CCR3-Mediated HIV-1 Entry [1][4]
| HIV-1 Isolate | Cell Line | IC50 (nM) |
| 89.6 | NP-2 (glial cells) | 57.0 |
Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by this compound
This compound prevents the initiation of the downstream signaling cascades normally triggered by chemokine binding to CCR1 and CCR3. These G protein-coupled receptors (GPCRs) typically signal through Gαi proteins, leading to the activation of multiple intracellular pathways that culminate in cellular responses such as chemotaxis, degranulation, and changes in cell shape. The diagrams below illustrate the canonical signaling pathways for CCR1 and CCR3 that are blocked by this compound.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the key experiments used to characterize the mechanism of action of this compound.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound.[1][2]
Chemotaxis Assay
This protocol is adapted from the methods used to assess the inhibitory effect of this compound on chemokine-induced cell migration.[2]
-
Cell Preparation:
-
Culture L1.2 cells stably transfected with either human CCR1 or CCR3 in appropriate growth medium.
-
Harvest cells and wash twice with assay medium (e.g., RPMI 1640 with 1% BSA).
-
Resuspend cells in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay medium.
-
Prepare solutions of the appropriate chemokine (e.g., 50 nM MIP-1α for CCR1, 20 nM eotaxin for CCR3) in assay medium, both with and without the various concentrations of this compound.
-
Add 29 µL of the chemokine solutions to the lower wells of a 96-well chemotaxis chamber (e.g., Neuroprobe).
-
-
Cell Migration:
-
Carefully place a 5 µm pore size polycarbonate membrane over the lower wells.
-
Add 25 µL of the cell suspension to the top of each well on the membrane.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 3-5 hours.
-
-
Quantification and Analysis:
-
After incubation, remove the membrane and scrape off non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in multiple high-power fields for each well.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
-
Receptor Internalization Assay (FACS-based)
This protocol is based on the methods used to measure the effect of this compound on chemokine-induced receptor internalization.[4]
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PMNLs) from healthy donors using a standard density gradient centrifugation method.
-
-
Cell Treatment:
-
Pre-incubate the PMNLs with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Stimulate the cells with a chemokine (e.g., 10 nM MIP-1α for CCR1 or 10 nM eotaxin for CCR3) for 30 minutes at 37°C to induce receptor internalization.
-
Place the cells on ice to stop the internalization process.
-
-
Antibody Staining:
-
Wash the cells with cold PBS containing 1% BSA.
-
Incubate the cells with a fluorescently labeled primary antibody specific for either CCR1 or CCR3 for 30-60 minutes on ice in the dark. A co-stain for an eosinophil marker (e.g., VLA-4) can be used to specifically gate on the eosinophil population.
-
-
FACS Analysis:
-
Wash the cells to remove unbound antibody and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Gate on the cell population of interest (e.g., eosinophils).
-
Determine the mean fluorescence intensity (MFI) of the receptor staining for each condition.
-
-
Data Analysis:
-
Calculate the percentage of receptor internalization for each chemokine treatment compared to the unstimulated control.
-
Determine the percentage of inhibition of internalization for each concentration of this compound and calculate the IC50 value.
-
Site-Directed Mutagenesis
This protocol is a generalized representation of the methods used to identify the binding site of this compound on CCR1.[2]
-
Primer Design and Mutagenesis:
-
Design complementary oligonucleotide primers containing the desired point mutation (e.g., Y41A, Y113A, E287A).
-
Use a high-fidelity DNA polymerase to perform PCR using a plasmid containing the wild-type human CCR1 cDNA as a template and the mutagenic primers.
-
The PCR will generate copies of the plasmid containing the desired mutation.
-
-
Template Removal and Transformation:
-
Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to specifically degrade the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.
-
Transform the resulting mutant plasmid into competent E. coli for amplification.
-
-
Verification and Expression:
-
Isolate the plasmid DNA from multiple bacterial colonies and sequence the CCR1 insert to confirm the presence of the desired mutation and the absence of any other PCR-induced errors.
-
Transiently transfect the verified mutant CCR1 plasmids into a suitable cell line (e.g., L1.2 cells) for functional analysis.
-
-
Functional Analysis:
-
Perform chemotaxis assays (as described in section 4.1) with the transfected cells to assess their responsiveness to the appropriate chemokine in the presence and absence of this compound.
-
A loss of inhibition by this compound in cells expressing a particular mutant receptor indicates that the mutated amino acid is critical for the antagonist's activity.
-
Conclusion
This compound is a well-characterized, potent, and selective non-competitive antagonist of the chemokine receptors CCR1 and CCR3. Its mechanism of action, involving the allosteric inhibition of receptor signaling, has been elucidated through a combination of functional cellular assays and site-directed mutagenesis. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds for the treatment of inflammatory diseases and HIV-1 infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: Prevention of reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of UCB35625
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of UCB35625, a potent dual antagonist of the chemokine receptors CCR1 and CCR3. This document details the mechanism of action, summarizes key biological activity data, and provides in-depth experimental protocols for its synthesis and evaluation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this important research compound.
Introduction
UCB35625, also identified as the cis-isomer of J-113863, is a small molecule that has garnered significant interest in the field of drug discovery due to its potent and selective antagonism of two key chemokine receptors: CCR1 and CCR3.[1][2] These receptors are critically involved in the inflammatory cascade and are implicated in a variety of diseases, including eosinophil-mediated inflammatory disorders like asthma.[1] Furthermore, CCR3 has been identified as a co-receptor for the entry of certain strains of the human immunodeficiency virus-1 (HIV-1).[1] The dual inhibitory activity of UCB35625 makes it a valuable tool for studying the roles of CCR1 and CCR3 in both physiological and pathological processes and as a potential therapeutic lead.
Discovery and Synthesis
UCB35625 was first disclosed by Banyu Pharmaceutical Co. in patent WO98/04554.[1][2] The synthesis of UCB35625 and its trans-isomer, J-113863, has been reported in the scientific literature, providing a roadmap for its chemical preparation.
Synthesis Protocol
While the precise, step-by-step synthesis protocol from the original patent and medicinal chemistry literature requires access to these specific documents, a general synthetic approach can be inferred from related publications. A detailed protocol based on available information will be provided upon retrieval of these documents.
Mechanism of Action
UCB35625 exerts its biological effects by acting as a non-competitive antagonist of CCR1 and CCR3.[3] Unlike competitive antagonists that directly block the ligand-binding site, UCB35625 is believed to interact with a region within the transmembrane helices of the receptors.[1][3] This interaction is thought to induce a conformational change that prevents the receptor from adopting an active state upon chemokine binding, thereby inhibiting downstream intracellular signaling.[1] Site-directed mutagenesis studies have identified key amino acid residues within the transmembrane domains of CCR1 that are crucial for the binding and antagonist activity of UCB35625.[3]
CCR1 and CCR3 Signaling Pathway
The binding of chemokines to CCR1 and CCR3 initiates a cascade of intracellular events, primarily through the activation of G-proteins. This leads to downstream signaling pathways that mediate cellular responses such as chemotaxis, degranulation, and changes in cell shape. UCB35625 intercepts this process at the receptor level, preventing the initiation of this signaling cascade.
Caption: CCR1/CCR3 signaling pathway and inhibition by UCB35625.
Biological Activity
The biological activity of UCB35625 has been characterized in a variety of in vitro assays. The following table summarizes the key quantitative data reported in the literature.
| Assay | Target | Ligand | Cell Line/System | IC50 (nM) | Reference |
| Chemotaxis | CCR1 | MIP-1α | CCR1-transfected cells | 9.6 | [1] |
| Chemotaxis | CCR3 | Eotaxin | CCR3-transfected cells | 93.7 | [1] |
| Receptor Internalization | CCR1 | MIP-1α | Purified PMNL | 19.8 | [4] |
| Receptor Internalization | CCR3 | Eotaxin | Purified PMNL | 410 | [4] |
| HIV-1 Entry | CCR3 | HIV-1 isolate 89.6 | NP-2 glial cells | 57 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of UCB35625.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
References
- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-directed mutagenesis of CC chemokine receptor 1 reveals the mechanism of action of UCB 35625, a small molecule chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Function and Mechanism of Hydro-UCB35625
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydro-UCB35625, scientifically known as UCB35625, is a potent and selective small molecule antagonist of the CC chemokine receptors CCR1 and CCR3.[1][2] As a dual antagonist, it has been a subject of significant interest for its therapeutic potential in eosinophil-mediated inflammatory diseases such as asthma.[2] This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of UCB35625, supported by quantitative data, detailed experimental protocols, and visual diagrams of its operational pathways.
Core Function and Mechanism of Action
UCB35625 functions as a non-competitive antagonist for CCR1 and a competitive antagonist for CCR3.[3] Its primary role is to inhibit the downstream signaling pathways activated by these receptors, thereby blocking the biological responses mediated by their chemokine ligands.
Dual Antagonism of CCR1 and CCR3
UCB35625 uniquely exhibits different modes of antagonism for its two target receptors:
-
Insurmountable Antagonism at CCR1: At the CCR1 receptor, UCB35625 acts as an insurmountable antagonist. This means that it depresses the maximal response to a CCR1 agonist, such as MIP-1α (CCL3), in a manner that cannot be overcome by increasing the concentration of the agonist.[3] This suggests a non-competitive mechanism where UCB35625 may bind to an allosteric site on the receptor or induce a conformational change that prevents signal transduction, even when the natural ligand is bound.[2]
-
Surmountable Antagonism at CCR3: In contrast, at the CCR3 receptor, UCB35625 behaves as a surmountable antagonist. This is characterized by a parallel rightward shift in the concentration-response curve of a CCR3 agonist, like eotaxin (CCL11), without a reduction in the maximal response.[3] This indicates a competitive mechanism where UCB35625 and the natural ligand compete for the same binding site on the receptor.
Molecular Interactions
Site-directed mutagenesis studies have identified key amino acid residues within the transmembrane (TM) helices of CCR1 that are crucial for the antagonist activity of UCB35625. Specifically, mutations of Tyrosine at position 41 (Y41A in TM1), Tyrosine at position 113 (Y113A in TM3), and Glutamic acid at position 287 (E287A in TM7) in CCR1 resulted in resistance to the inhibitory effects of UCB35625, while maintaining responsiveness to the natural ligand CCL3.[1] These findings suggest that UCB35625 binds to a pocket formed by these transmembrane helices, thereby preventing the conformational changes required for receptor activation and intracellular signaling.[1][4]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of UCB35625 in various functional assays. All data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the maximal response.
| Assay | Receptor | Ligand | Cell Type | IC50 (nM) | Reference(s) |
| Chemotaxis | CCR1 | MIP-1α (CCL3) | Transfected Cells | 9.6 | [2] |
| Chemotaxis | CCR3 | Eotaxin (CCL11) | Transfected Cells | 93.7 | [2] |
| Receptor Internalization | CCR1 | MIP-1α (CCL3) | Polymorphonuclear Leukocytes (PMNLs) | 19.8 | [5] |
| Receptor Internalization | CCR3 | Eotaxin (CCL11) | Polymorphonuclear Leukocytes (PMNLs) | 410 | [5] |
| HIV-1 Entry | CCR3 | HIV-1 isolate 89.6 | NP-2 glial cells | 57 | [2] |
Signaling Pathways and Inhibition
CCR1 and CCR3 are G-protein coupled receptors (GPCRs) that, upon activation by their chemokine ligands, initiate a cascade of intracellular signaling events. UCB35625 inhibits these pathways at the receptor level.
Caption: CCR1/CCR3 signaling pathway and point of inhibition by UCB35625.
Visualizing the Mechanism of Differential Antagonism
The distinct antagonistic effects of UCB35625 on CCR1 and CCR3 can be visualized through the following logical diagram.
Caption: Differential antagonism of UCB35625 at CCR1 and CCR3.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the function of UCB35625. These are generalized methods and may require optimization for specific cell types and laboratory conditions.
Chemotaxis Assay (Boyden Chamber Method)
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation: Culture and harvest cells (e.g., L1.2 transfectants expressing CCR1 or CCR3). Wash and resuspend the cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) to a final concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the cell suspension with varying concentrations of UCB35625 or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., MIP-1α for CCR1, Eotaxin for CCR3) to the lower wells of a 96-well chemotaxis plate.
-
Place the filter membrane (typically 5 µm pore size) over the lower wells.
-
Add the pre-incubated cell suspension to the top of the filter.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Remove non-migrated cells from the top of the filter.
-
Fix and stain the migrated cells on the underside of the filter.
-
Count the migrated cells in several fields of view under a microscope or quantify using a plate reader after cell lysis and staining with a fluorescent dye (e.g., CyQuant).
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of UCB35625 compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.
Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the ability of a compound to inhibit ligand-induced receptor internalization.
-
Cell Preparation: Use whole blood or isolated polymorphonuclear leukocytes (PMNLs).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of UCB35625 or vehicle control for 15-30 minutes at 37°C.
-
Ligand Stimulation: Add the appropriate chemokine (e.g., MIP-1α or Eotaxin) to induce receptor internalization and incubate for 30-60 minutes at 37°C.
-
Staining:
-
Stop the internalization process by placing the samples on ice.
-
Stain the cells with a fluorescently labeled antibody specific for the N-terminus of CCR1 or CCR3.
-
Optionally, co-stain with markers to identify specific cell populations (e.g., CD16 for neutrophils, VLA-4 for eosinophils).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest.
-
Measure the mean fluorescence intensity (MFI) of the receptor staining. A decrease in MFI compared to unstimulated cells indicates receptor internalization.
-
-
Data Analysis: Calculate the percentage of inhibition of receptor internalization for each concentration of UCB35625. Determine the IC50 value from the dose-response curve.
Calcium Mobilization Assay
This assay measures the inhibition of ligand-induced intracellular calcium release.
-
Cell Preparation and Dye Loading:
-
Harvest cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the dye-loaded cells in a fluorometric plate reader.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of UCB35625 and incubate for a short period.
-
Add the chemokine agonist (e.g., MIP-1α or Eotaxin) to stimulate calcium release.
-
Continuously measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Determine the peak fluorescence response for each condition.
-
Calculate the percentage of inhibition of the calcium response by UCB35625 at each concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a chemokine receptor antagonist like UCB35625.
Caption: A typical experimental workflow for characterizing a novel compound.
Conclusion
This compound is a valuable research tool for studying the roles of CCR1 and CCR3 in inflammatory processes. Its dual antagonism with distinct mechanisms at each receptor provides a unique pharmacological profile. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of chemokine biology, immunology, and drug development. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.
References
- 1. Site-directed mutagenesis of CC chemokine receptor 1 reveals the mechanism of action of UCB 35625, a small molecule chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Hydro-UCB35625: A Dual CCR1/CCR3 Antagonist for Inflammatory and Infectious Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydro-UCB35625, also known as UCB35625, is a small molecule antagonist that demonstrates potent and selective inhibitory activity against two key chemokine receptors: C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3). These receptors play crucial roles in the recruitment of inflammatory cells, such as eosinophils and monocytes, to sites of inflammation and are implicated in a variety of pathological conditions, including allergic asthma and HIV-1 entry. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its mechanism of action, in vitro efficacy, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for inflammatory and infectious diseases.
Introduction
Chemokine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the migration of leukocytes in response to chemokine gradients. CCR1 and CCR3, in particular, are attractive therapeutic targets due to their significant roles in inflammatory processes. CCR1 is predominantly expressed on monocytes, macrophages, and T cells and is involved in the pathogenesis of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1] CCR3 is highly expressed on eosinophils, basophils, and Th2 lymphocytes, making it a key player in allergic inflammatory conditions such as asthma.[2] Furthermore, CCR3 has been identified as a co-receptor for certain strains of the human immunodeficiency virus-1 (HIV-1).[3]
This compound has emerged as a promising dual antagonist of both CCR1 and CCR3, offering the potential for a broad anti-inflammatory and antiviral therapeutic profile.[3] This document synthesizes the available preclinical data on this compound, presenting it in a structured and accessible format for the scientific community.
Mechanism of Action
This compound functions as a potent, selective, and non-competitive antagonist of CCR1 and CCR3.[3] Evidence from competitive ligand binding assays suggests that the compound acts as an allosteric modulator.[4] Considerably higher concentrations of this compound are required to displace radiolabeled chemokines from CCR1 and CCR3 than are needed to inhibit receptor function in cellular assays.[3][5] This indicates that this compound likely binds to a site on the receptors distinct from the chemokine binding site, inducing a conformational change that prevents intracellular signaling without directly blocking ligand binding.[4][5]
CCR1 Signaling Pathway
CCR1 is a G protein-coupled receptor that, upon binding to its cognate chemokines such as MIP-1α (CCL3) and RANTES (CCL5), activates intracellular signaling cascades.[6] This leads to the mobilization of intracellular calcium, activation of downstream pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, and ultimately results in cellular responses such as chemotaxis, proliferation, and survival.[5]
CCR3 Signaling Pathway
Similar to CCR1, CCR3 is a GPCR that signals through G proteins upon activation by chemokines like eotaxin (CCL11), MCP-4 (CCL13), and RANTES (CCL5).[2][7] The downstream signaling also involves calcium mobilization and activation of MAPK and PI3K pathways, leading to eosinophil chemotaxis, degranulation, and survival.[7]
Quantitative In Vitro Efficacy Data
The inhibitory potency of this compound has been evaluated in various in vitro functional assays. The following tables summarize the key quantitative data.
Table 1: Inhibition of Chemotaxis
| Target Receptor | Cell Type | Chemokine | IC50 (nM) | Reference |
| CCR1 | Transfected Cells | MIP-1α | 9.6 | [3][5] |
| CCR3 | Transfected Cells | Eotaxin | 93.7 | [3][5] |
Table 2: Inhibition of HIV-1 Entry
| Target Receptor | Virus Isolate | Cell Line | IC50 (nM) | Reference |
| CCR3 | HIV-1 Primary Isolate 89.6 | NP-2 (glial cells) | 57 | [3][5] |
Table 3: Inhibition of Chemokine-Induced Receptor Internalization
| Target Receptor | Inducing Chemokine | Cell Type | IC50 (nM) | Reference |
| CCR1 | MIP-1α | Purified PMNLs | 19.8 ± 1.7 | [7] |
| CCR3 | Eotaxin | Purified PMNLs (VLA-4 positive) | 410 ± 1.6 | [7] |
Table 4: Eosinophil Shape Change Inhibition
| Inducing Chemokine | Cell Type | Effect | Reference |
| MIP-1α, MCP-4, Eotaxin | Eosinophils | Inhibition at nanomolar concentrations | [3][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific, exhaustive protocols for the studies involving this compound are not fully available in the public domain, this section provides detailed representative methodologies for the key assays used to characterize this compound.
Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Cell Membrane Preparation:
-
Culture cells stably expressing either CCR1 or CCR3.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., ¹²⁵I-MIP-1α for CCR1 or ¹²⁵I-Eotaxin for CCR3).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation:
-
Use a cell line stably expressing the receptor of interest (CCR1 or CCR3) or primary cells known to express the receptor (e.g., human monocytes or eosinophils).
-
Resuspend the cells in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a porous membrane separating the upper and lower chambers.
-
Add the chemokine (e.g., MIP-1α for CCR1 or eotaxin for CCR3) at a concentration known to induce maximal chemotaxis to the lower chamber.
-
In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of this compound or a vehicle control.
-
-
Incubation and Cell Migration:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (typically 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting using a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
Eosinophil Shape Change Assay (Representative Protocol)
This assay measures the rapid morphological changes that occur in eosinophils upon activation by a chemoattractant.
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear leukocytes (PMNLs), which contain eosinophils, from healthy donors.
-
Resuspend the PMNLs in an assay buffer (e.g., PBS with calcium, magnesium, HEPES, glucose, and 0.1% BSA).
-
-
Assay Procedure:
-
Pre-incubate aliquots of the PMNL suspension with different concentrations of this compound or a vehicle control at room temperature.
-
Add a stimulating chemokine (e.g., eotaxin, MIP-1α, or MCP-4) at a concentration that induces a robust shape change response.
-
Incubate at 37°C for a short period (e.g., 10 minutes).
-
Stop the reaction by placing the samples on ice.
-
-
Flow Cytometry Analysis:
-
Analyze the cell morphology by flow cytometry. Eosinophils can be identified based on their characteristic autofluorescence and light scatter properties.
-
Measure the forward scatter (FSC) of the gated eosinophil population. An increase in FSC indicates cell shape change (polarization).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the shape change response for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Calcium Mobilization Assay (Representative Protocol)
This assay measures the increase in intracellular calcium concentration that occurs upon GPCR activation.
-
Cell Preparation and Dye Loading:
-
Use a cell line stably expressing CCR1 or CCR3.
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in the dark at 37°C for about 1 hour.
-
Wash the cells to remove excess extracellular dye.
-
-
Assay Measurement:
-
Use a fluorescence microplate reader with automated injection capabilities.
-
Measure the baseline fluorescence of the cells.
-
Inject a solution containing the chemokine agonist (e.g., MIP-1α or eotaxin) into the wells. In antagonist mode, the cells are pre-incubated with this compound before the addition of the agonist.
-
Immediately after agonist injection, measure the fluorescence kinetically over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For antagonist studies, calculate the percentage of inhibition of the agonist-induced calcium response at different concentrations of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Studies
As of the latest available information, detailed in vivo efficacy studies for this compound in animal models of diseases such as asthma have not been extensively published in the public domain. However, based on its potent in vitro activity against CCR1 and CCR3, it is a strong candidate for evaluation in such models. Animal models of allergic asthma, for instance, often involve sensitization and challenge with an allergen like ovalbumin or house dust mite extract to induce an eosinophilic inflammatory response in the lungs. The efficacy of a CCR1/CCR3 antagonist like this compound would typically be assessed by its ability to reduce airway hyperresponsiveness, eosinophil infiltration into the bronchoalveolar lavage fluid, and the production of Th2 cytokines.
Conclusion
This compound is a potent dual antagonist of the chemokine receptors CCR1 and CCR3. Its allosteric mechanism of action and its ability to inhibit key functional responses mediated by these receptors, such as chemotaxis and HIV-1 entry, at nanomolar concentrations, highlight its therapeutic potential. The data summarized in this technical guide provide a solid foundation for further investigation of this compound in preclinical models of inflammatory and infectious diseases. The detailed representative experimental protocols offered herein should aid researchers in designing and interpreting future studies aimed at further elucidating the pharmacological profile of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Pharmacological Profile of Hydro-UCB35625: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydro-UCB35625, also known as UCB35625, is a potent and selective small molecule antagonist of the chemokine receptors CCR1 and CCR3.[1][2] It is the trans-isomer of J113863.[1][2] By targeting these two key receptors involved in eosinophil and other leukocyte recruitment, this compound represents a significant tool for investigating inflammatory and immune responses.[1][3] This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Core Pharmacological Attributes
This compound is characterized as a dual antagonist with a non-competitive mechanism of action, particularly at CCR1.[3][4] It effectively inhibits cellular responses mediated by CCR1 and CCR3 activation without directly competing with the natural chemokine ligands for their binding sites at functionally relevant concentrations.[1][5] This suggests an allosteric mode of inhibition.
Mechanism of Action
This compound is believed to interact with the transmembrane helices of CCR1 and CCR3, stabilizing the receptors in an inactive conformation.[1] This allosteric modulation prevents the conformational changes necessary for intracellular signaling, even when the natural ligand is bound.[1] Site-directed mutagenesis studies on CCR1 have identified that the amino acid residues Tyr-41, Tyr-113, and Glu-287 are critical for the antagonistic activity of UCB35625.[4] While it potently inhibits receptor function, significantly higher concentrations are required to displace radiolabeled chemokines in competitive binding assays, further supporting its non-competitive antagonistic nature.[1][6]
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified across various functional assays. The following tables summarize the available IC50 values.
| Assay | Receptor | Ligand | Cell Type | IC50 (nM) | Reference |
| Chemotaxis | CCR1 | MIP-1α (CCL3) | Transfected Cells | 9.6 | [1][5] |
| Chemotaxis | CCR3 | Eotaxin (CCL11) | Transfected Cells | 93.7 | [1][5] |
| Receptor Internalization | CCR1 | MIP-1α (CCL3) | Purified PMNL | 19.8 | [5] |
| Receptor Internalization | CCR3 | Eotaxin (CCL11) | Purified PMNL | 410 | [5] |
| HIV-1 Entry | CCR3 | HIV-1 isolate 89.6 | NP-2 Glial Cells | 57 | [1][5] |
PMNL: Polymorphonuclear leukocytes
Signaling Pathways and Experimental Workflows
Inhibition of CCR1/CCR3 Signaling
This compound blocks the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by chemokine binding to CCR1 and CCR3. This inhibition prevents downstream cellular responses such as chemotaxis.
Caption: Inhibition of CCR1/CCR3 signaling pathway by this compound.
Experimental Workflow: Chemotaxis Assay
A common method to assess the inhibitory effect of this compound on cell migration is the Boyden chamber chemotaxis assay.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Experimental Workflow: Receptor Internalization Assay
Flow cytometry is utilized to measure the inhibition of chemokine-induced receptor internalization.
Caption: Workflow for a receptor internalization assay using flow cytometry.
Experimental Protocols
Chemotaxis Assay (Boyden Chamber Method)
This protocol outlines a representative method for assessing the chemotactic response of cells expressing CCR1 or CCR3 and its inhibition by this compound.[7][8][9][10]
-
Cell Preparation: Culture cells (e.g., L1.2 murine pre-B cells) stably transfected with human CCR1 or CCR3. Prior to the assay, harvest cells and resuspend them in assay buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Assay Setup: Add chemokine (e.g., 10 nM MIP-1α for CCR1 or 10 nM Eotaxin for CCR3) to the lower wells of a 96-well chemotaxis chamber (e.g., Neuroprobe). Place a porous polycarbonate membrane (e.g., 5 µm pores) over the lower wells.
-
Cell Migration: Pipette the pre-incubated cell suspension into the upper wells of the chamber.
-
Incubation: Incubate the plate for 1.5 to 3 hours at 37°C in a humidified 5% CO2 incubator to allow for cell migration.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik).
-
Analysis: Count the migrated cells in several high-power fields for each well using a microscope. Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value.
Receptor Internalization Assay (Flow Cytometry)
This protocol describes a general method for measuring the inhibition of chemokine-induced receptor internalization.[5][11][12][13]
-
Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNLs) from whole blood using density gradient centrifugation.
-
Compound Incubation: Resuspend PMNLs in an appropriate buffer and pre-incubate with varying concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Receptor Internalization Induction: Add a stimulating concentration of chemokine (e.g., 100 ng/mL MIP-1α for CCR1 or 100 ng/mL Eotaxin for CCR3) and incubate for 30 minutes at 37°C to induce receptor internalization.
-
Staining: Stop the internalization by placing the samples on ice. Wash the cells with cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide). Stain the cells with a phycoerythrin (PE)-conjugated monoclonal antibody specific for CCR1 or CCR3 for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells to remove unbound antibody and fix if necessary (e.g., with 1% paraformaldehyde). Analyze the samples on a flow cytometer, gating on the eosinophil population based on forward and side scatter properties.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the stained cells. The reduction in MFI in chemokine-stimulated samples compared to unstimulated samples represents receptor internalization. Calculate the percentage of inhibition of internalization for each concentration of this compound and determine the IC50 value.
Competitive Radioligand Binding Assay
This protocol provides a representative method for assessing the ability of this compound to displace a radiolabeled ligand from CCR1 or CCR3.[6][14][15]
-
Membrane Preparation: Prepare cell membranes from cells stably expressing high levels of CCR1 or CCR3.
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of radiolabeled chemokine (e.g., [125I]MIP-1α or [125I]Eotaxin), and varying concentrations of unlabeled this compound or a reference unlabeled chemokine (for determining total displacement).
-
Incubation: Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Generate a displacement curve by plotting the percentage of specific binding against the concentration of this compound. Due to its weak displacement activity, determining a precise IC50 or Ki value may be challenging.[6]
Conclusion
This compound is a valuable pharmacological tool for the study of CCR1- and CCR3-mediated biological processes. Its characterization as a potent, non-competitive dual antagonist provides a unique mechanism for modulating the activity of these important inflammatory receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their investigations.
References
- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist of chemokine receptors CCR1 and CCR3 | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemokine receptor hetero-oligomers regulate monocyte chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. timothyspringer.org [timothyspringer.org]
- 11. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a flow cytometry based chemokine internalization assay for use in evaluating the pharmacodynamic response to a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available on Hydro-UCB35625 and Eosinophil Function
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated "Hydro-UCB35625" or its effects on eosinophil function. The search terms used included "this compound," "this compound and eosinophils," "this compound mechanism of action," and various other combinations.
The lack of any retrievable data suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound. It is also possible that the name is a misnomer or contains a typographical error.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the interaction of this compound and eosinophils as requested.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's designation and consult internal or proprietary documentation that may not be publicly accessible. If "this compound" is a different compound from what was intended, please provide the correct nomenclature for a renewed search and analysis.
Early research on Hydro-UCB35625
An In-depth Technical Guide to the Early Research of UCB35625, a Dual CCR1/CCR3 Chemokine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on UCB35625, a potent small molecule antagonist of the chemokine receptors CCR1 and CCR3. The information presented herein is compiled from foundational studies that elucidated its mechanism of action, binding properties, and functional effects, making it a molecule of significant interest for therapeutic development in inflammatory diseases and HIV-1 entry inhibition.
Core Compound Profile
UCB35625 is a non-competitive antagonist of both CCR1 and CCR3.[1][2] Structurally, it is the trans-isomer of J113863.[1][3] Its antagonistic properties are characterized by its ability to inhibit receptor function with minimal displacement of the natural chemokine ligands, suggesting an allosteric mechanism of action.[4]
Quantitative Biological Activity
The following tables summarize the key quantitative data from early in vitro studies of UCB35625.
Table 1: Inhibition of Chemotaxis
| Target Receptor | Cell Type | Chemokine Ligand | IC50 (nM) |
| CCR1 | Transfected Cells | MIP-1α (CCL3) | 9.6[1] |
| CCR3 | Transfected Cells | Eotaxin (CCL11) | 93.7[1] |
Table 2: Inhibition of Receptor Internalization
| Target Receptor | Cell Type | Inducing Ligand | IC50 (nM) |
| CCR1 | Purified PMNL | MIP-1α (CCL3) | 19.8[4] |
| CCR3 | Purified PMNL | Eotaxin (CCL11) | 410[4] |
Table 3: Inhibition of HIV-1 Entry
| Target Receptor | Virus Isolate | Cell Line | IC50 (nM) |
| CCR3 | Primary Isolate 89.6 | NP-2 (glial cell line) | 57[1] |
Experimental Protocols
Chemotaxis Assay
The inhibitory effect of UCB35625 on chemokine-induced cell migration was quantified using a Boyden chamber assay.[4]
-
Cell Preparation: L1.2 cells were transiently transfected with cDNA encoding for either CCR1 or CCR3.
-
Assay Setup: A 48-well micro-chemotaxis chamber was used, with the lower wells containing varying concentrations of the chemoattractant (MIP-1α for CCR1 or eotaxin for CCR3) in the presence or absence of a fixed concentration of UCB35625.
-
Cell Migration: Transfected cells were placed in the upper wells, separated from the lower wells by a polycarbonate membrane. The chamber was incubated to allow for cell migration along the chemokine gradient.
-
Quantification: Migrated cells on the lower side of the membrane were fixed, stained, and counted under a microscope. The IC50 value was determined as the concentration of UCB35625 that resulted in a 50% reduction in the number of migrated cells compared to the control (chemokine alone).
Receptor Internalization Assay
The effect of UCB35625 on ligand-induced receptor internalization was assessed using flow cytometry (FACS).[4]
-
Cell Treatment: Purified peripheral blood mononuclear leukocytes (PMNLs) were pre-treated with varying concentrations of UCB35625.
-
Receptor Stimulation: The cells were then stimulated with either MIP-1α to induce CCR1 internalization or eotaxin to induce CCR3 internalization.
-
Staining: Following stimulation, cells were stained with fluorescently labeled antibodies specific for CCR1 and CCR3, along with a VLA-4 specific antibody to identify eosinophils.
-
FACS Analysis: The mean fluorescence intensity of the cell surface receptors was quantified by flow cytometry. A decrease in fluorescence intensity indicated receptor internalization. The IC50 value was calculated as the concentration of UCB35625 that inhibited 50% of the chemokine-induced receptor internalization.
Site-Directed Mutagenesis
To identify the binding site and mechanism of action of UCB35625, site-directed mutagenesis of the CCR1 receptor was performed.[2]
-
Mutant Generation: Thirty-three point mutants of CCR1 were generated, with mutations primarily targeting amino acid residues within the transmembrane (TM) helices.
-
Transient Expression: The mutant CCR1 constructs were transiently expressed in L1.2 cells.
-
Functional Assays: The transfected cells were then subjected to chemotaxis assays in the presence and absence of UCB35625.
-
Analysis: Mutants that remained responsive to the chemokine ligand but were resistant to the antagonistic effects of UCB35625 were identified. This indicated that the mutated residue was critical for the interaction with the compound. This approach identified Tyr-41 (TM1), Tyr-113 (TM3), and Glu-287 (TM7) as key residues for UCB35625 activity.[2][5]
Visualizations
Signaling Pathway
Caption: Allosteric inhibition of CCR1/CCR3 signaling by UCB35625.
Experimental Workflow: Site-Directed Mutagenesis
Caption: Workflow for identifying UCB35625 interaction sites.
References
- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
The Role of UCB35625 in Inflammatory Diseases: A Technical Guide
Introduction
UCB35625 is a small molecule chemokine receptor antagonist that has demonstrated significant potential in the modulation of inflammatory responses. Primarily targeting C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3), UCB35625 has been investigated for its therapeutic utility in various eosinophil-mediated inflammatory disorders, such as asthma.[1] This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and potential applications of UCB35625 in the context of inflammatory diseases, based on preclinical research. It is important to note that while the query specified "Hydro-UCB35625," no information was found for a compound with this designation. The following data pertains to the well-characterized molecule UCB35625.
Mechanism of Action
UCB35625 functions as a potent and selective inhibitor of CCR1 and CCR3.[1] Its mechanism is unique in that it acts as an allosteric antagonist.[2] Rather than directly competing with natural chemokine ligands for the binding site, UCB35625 is believed to interact with a region within the transmembrane helices of the receptors. This interaction inhibits the conformational change required to initiate intracellular signaling pathways upon chemokine binding.[1][3] This mode of action effectively uncouples ligand binding from receptor activation.
Key amino acid residues within the transmembrane domains of the receptors have been identified as crucial for the activity of UCB35625. Specifically, Tyrosine-41 (Tyr-41), Tyrosine-113 (Tyr-113), and Glutamic acid-287 (Glu-287) are thought to be involved in the binding of UCB35625 to CCR1 and are conserved in CCR3.[3]
Signaling Pathway
The signaling pathway affected by UCB35625 is the chemokine-mediated G-protein coupled receptor (GPCR) signaling cascade. Upon binding of chemokines like MIP-1α (for CCR1) or eotaxin (for CCR3), the receptors typically activate intracellular signaling pathways, leading to cellular responses such as chemotaxis, shape change, and degranulation. UCB35625 blocks these downstream effects. For instance, it has been shown to inhibit the early phase of ERK1/2 activation, a key signaling event downstream of chemokine receptor activation.[4]
References
- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule receptor agonists and antagonists of CCR3 provide insight into mechanisms of chemokine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Hydro-UCB35625
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydro-UCB35625, more commonly referred to as UCB35625, is a small molecule antagonist of the C-C chemokine receptors CCR1 and CCR3.[1][2][3] It functions as a potent, non-competitive, and selective inhibitor of these receptors, which are key mediators in the inflammatory response, particularly in the recruitment of eosinophils.[1][4] This makes UCB35625 a valuable tool for studying the roles of CCR1 and CCR3 in various physiological and pathological processes, including allergic inflammation, asthma, and HIV-1 entry.[1][4] These application notes provide detailed protocols for in vitro studies to characterize the activity of UCB35625.
Mechanism of Action
UCB35625 exhibits a non-competitive antagonism, suggesting it does not directly compete with the natural chemokine ligands for the orthosteric binding site.[1] Instead, it is believed to bind within the transmembrane helices of CCR1 and CCR3.[4][5][6] Site-directed mutagenesis studies have identified three key amino acid residues, Y41 (TM1), Y113 (TM3), and E287 (TM7), as crucial for the antagonist activity of UCB35625 on both CCR1 and CCR3.[4][5][6] It is hypothesized that UCB35625 stabilizes an inactive conformation of the receptors, thereby preventing the conformational changes necessary for intracellular signaling and subsequent cellular responses, such as chemotaxis and receptor internalization.[1]
Data Presentation
The following tables summarize the quantitative data for the in vitro inhibitory activity of UCB35625.
Table 1: Inhibition of Chemotaxis
| Target Receptor | Cell Line | Chemoattractant | UCB35625 IC50 (nM) |
| CCR1 | L1.2 transfectants | MIP-1α | 9.57 |
| CCR3 | L1.2 transfectants | Eotaxin | 93.8 |
Data compiled from multiple sources.[2]
Table 2: Inhibition of Receptor Internalization and HIV-1 Entry
| Assay | Target Receptor | Cell Line | Ligand/Virus | UCB35625 IC50 (nM) |
| Receptor Internalization | CCR1 | Purified PMNL | MIP-1α | 19.8 |
| Receptor Internalization | CCR3 | Purified PMNL | Eotaxin | 410 |
| HIV-1 Entry | CCR3 | NP-2 glial cells | HIV-1 isolate 89.6 | 57 |
Data compiled from multiple sources.[1][7]
Experimental Protocols
Boyden Chamber Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of UCB35625 on chemokine-induced cell migration.
Materials:
-
L1.2 cells stably transfected with human CCR1 or CCR3
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human MIP-1α (for CCR1) or Eotaxin (for CCR3)
-
UCB35625
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membranes (5 µm pore size for L1.2 cells)
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture L1.2-CCR1 or L1.2-CCR3 cells in complete RPMI 1640 medium.
-
On the day of the assay, harvest cells and wash twice with serum-free RPMI 1640.
-
Resuspend cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Incubate cells with various concentrations of UCB35625 or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Prepare chemoattractant solutions (MIP-1α for CCR1, Eotaxin for CCR3) at desired concentrations in serum-free RPMI 1640. A typical concentration is 50 nM for MIP-1α and 20 nM for eotaxin.[8]
-
Add 25 µL of the chemoattractant solution to the lower wells of the Boyden chamber.
-
Add 25 µL of serum-free medium alone to control wells for measuring basal migration.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the pre-incubated cell suspension to the upper wells of the chamber.
-
-
Incubation and Cell Quantification:
-
Incubate the chamber for 3-4 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the membrane. Scrape off non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, for a fluorescence-based quantification, pre-label the cells with Calcein-AM before the assay. After incubation, lyse the migrated cells and measure the fluorescence in the lower chamber using a plate reader.
-
Calculate the percentage of inhibition of migration for each UCB35625 concentration compared to the vehicle control.
-
Receptor Internalization Assay by Flow Cytometry
This protocol measures the ability of UCB35625 to block ligand-induced internalization of CCR1 and CCR3.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a cell line expressing CCR1 and CCR3 (e.g., purified polymorphonuclear leukocytes - PMNLs)
-
Anti-CCR1 and Anti-CCR3 antibodies conjugated to a fluorophore (e.g., PE or APC)
-
Recombinant human MIP-1α or Eotaxin
-
UCB35625
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Isolate PBMCs or prepare a suspension of the chosen cell line.
-
Pre-incubate the cells with various concentrations of UCB35625 or vehicle control for 30 minutes at 37°C.
-
Add the chemokine ligand (MIP-1α for CCR1, Eotaxin for CCR3) at a concentration known to induce internalization (e.g., 100 ng/mL) and incubate for a further 30-60 minutes at 37°C.
-
Include a control with no chemokine to measure basal receptor expression.
-
-
Staining:
-
Wash the cells twice with cold FACS buffer to stop internalization.
-
Resuspend the cells in 100 µL of FACS buffer containing the fluorophore-conjugated anti-CCR1 or anti-CCR3 antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer. For longer storage, fix the cells in fixation buffer.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Receptor internalization is observed as a decrease in the mean fluorescence intensity (MFI) of the cell population compared to the untreated control.
-
Calculate the percentage of inhibition of internalization for each UCB35625 concentration.
-
Visualizations
Caption: UCB35625 non-competitively antagonizes CCR1/CCR3 signaling.
Caption: Workflow for the Boyden chamber chemotaxis assay.
References
- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Antagonist of chemokine receptors CCR1 and CCR3 | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-directed mutagenesis of CC chemokine receptor 1 reveals the mechanism of action of UCB 35625, a small molecule chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydro-UCB35625 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydro-UCB35625 is a potent and selective small molecule antagonist of the C-C chemokine receptors CCR1 and CCR3.[1] These receptors are key mediators in the inflammatory response, playing crucial roles in the trafficking of various leukocyte populations, including eosinophils and monocytes. By inhibiting the signaling of CCR1 and CCR3, this compound serves as a valuable tool for studying inflammatory processes, and holds potential as a therapeutic agent for inflammatory diseases. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its biological effects.
Mechanism of Action
This compound functions as a non-competitive antagonist of CCR1 and CCR3. It is believed to interact with the transmembrane helices of the receptors, thereby inhibiting the conformational changes required for intracellular signaling upon chemokine binding.[1][2] This mode of action effectively blocks downstream signaling cascades without directly competing with the natural chemokine ligands for their binding sites.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of this compound in various cell-based assays.
| Assay Type | Receptor | Cell Line/Type | Stimulating Ligand | IC50 Value | Reference |
| Chemotaxis | CCR1 | L1.2 cells expressing CCR1 | MIP-1α | 9.6 nM | [1] |
| Chemotaxis | CCR3 | L1.2 cells expressing CCR3 | Eotaxin | 93.7 nM | [1] |
| Receptor Internalization | CCR1 | Purified PMNLs | MIP-1α | 19.8 ± 1.7 nM | [3] |
| Receptor Internalization | CCR3 | Purified PMNLs | Eotaxin | 410 ± 1.6 nM | [3] |
| HIV-1 Entry | CCR3 | NP-2 glial cells | HIV-1 isolate 89.6 | 57 nM | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Chemotaxis Assay (Boyden Chamber)
This protocol outlines the procedure to measure the inhibition of chemokine-induced cell migration by this compound using a Boyden chamber assay.[4][5]
Materials:
-
CCR1 or CCR3 expressing cells (e.g., L1.2 transfectants, THP-1, or primary leukocytes)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant chemokines (e.g., MIP-1α/CCL3 for CCR1, Eotaxin/CCL11 for CCR3)
-
This compound
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membranes (5 µm pore size is suitable for many leukocytes)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture CCR1 or CCR3 expressing cells to a density of 1-2 x 10^6 cells/mL.
-
On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add chemotaxis medium containing the appropriate chemokine (e.g., 10 nM MIP-1α or 10 nM Eotaxin) to the lower wells of the Boyden chamber.
-
Include a negative control with chemotaxis medium alone.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the pre-incubated cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Cell Staining and Quantification:
-
After incubation, remove the membrane.
-
Wipe the cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane using a staining solution like Diff-Quik.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the potential cytotoxic effects of this compound on cells using an MTT assay.[6]
Materials:
-
Cells of interest (e.g., CCR1/CCR3 expressing cell lines or primary cells)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for Downstream Signaling
This protocol is for analyzing the effect of this compound on the phosphorylation of key downstream signaling molecules like ERK and Akt.[7][8][9]
Materials:
-
CCR1 or CCR3 expressing cells
-
Serum-free medium
-
Recombinant chemokines (MIP-1α or Eotaxin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with this compound (e.g., 100 nM) or vehicle for 30 minutes.
-
Stimulate cells with the appropriate chemokine (e.g., 50 ng/mL MIP-1α or Eotaxin) for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Flow Cytometry for Receptor Internalization
This protocol details the measurement of chemokine-induced CCR1 or CCR3 internalization and its inhibition by this compound using flow cytometry.[3][10]
Materials:
-
Cells expressing CCR1 or CCR3
-
FACS buffer (e.g., PBS with 2% FBS)
-
Recombinant chemokines (MIP-1α or Eotaxin)
-
This compound
-
Fluorochrome-conjugated anti-CCR1 or anti-CCR3 antibodies
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Resuspend cells in FACS buffer.
-
Pre-incubate cells with different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add the appropriate chemokine (e.g., 100 ng/mL MIP-1α or Eotaxin) and incubate for 30-60 minutes at 37°C to induce receptor internalization.
-
Include an unstimulated control.
-
-
Staining:
-
Place the cells on ice to stop the internalization process.
-
Wash the cells with cold FACS buffer.
-
Stain the cells with a fluorochrome-conjugated anti-CCR1 or anti-CCR3 antibody for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the cell surface receptor staining. A decrease in MFI indicates receptor internalization.
-
Calculate the percentage of inhibition of receptor internalization for each concentration of this compound.
-
Mandatory Visualization
Caption: Signaling pathway of CCR1/CCR3 and its inhibition by this compound.
Caption: Experimental workflow for the Boyden chamber chemotaxis assay.
References
- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Modulation of Phospho-Extracellular Signal-Regulated Kinase and Phospho-Protein Kinase B Signaling Pathways plus Activity of Macrophage-Stimulating Protein Contribute to the Protective Effect of Stachydrine on Acetaminophen-Induced Liver Injury [mdpi.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a flow cytometry based chemokine internalization assay for use in evaluating the pharmacodynamic response to a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydro-UCB35625 in Animal Models
These application notes provide detailed protocols and dosage guidelines for the use of Hydro-UCB35625, a dual antagonist of chemokine receptors CCR1 and CCR3, in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals working in areas such as neuroinflammation, autoimmune diseases, and other inflammatory conditions.
Core Compound Information
Compound: this compound (also referred to as UCB35625) Mechanism of Action: Potent and selective antagonist of C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3).[1] Its trans-isomer is J113863.[1] Primary In Vitro Effects:
-
Inhibits chemotaxis mediated by CCR1 and CCR3.[1]
-
Inhibits chemokine-induced internalization of CCR1 and CCR3.[1]
-
Inhibits CCR3-mediated entry of HIV-1.[1]
Quantitative Data Summary
The following tables summarize the reported dosages and administration of this compound and its trans-isomer J113863 in various animal models.
Table 1: this compound Dosage in a Murine Neuropathic Pain Model
| Parameter | Details | Reference |
| Animal Model | Male mice with chronic constriction injury (CCI) of the sciatic nerve | [2][3] |
| Dosage | 20 µg/5 µL | [2][3] |
| Route of Administration | Intrathecal (i.t.) | [2][3] |
| Vehicle | 70% DMSO in saline | [2][3] |
| Frequency | Single administration | [2][3] |
| Observed Effect | Reduction of neuropathic pain-like behavior | [3] |
Table 2: J113863 (trans-isomer) Dosage in a Murine Arthritis Model
| Parameter | Details | Reference |
| Animal Model | Male DBA-1 mice with collagen-induced arthritis | [4] |
| Dosage | 3-10 mg/kg | [4] |
| Route of Administration | Intraperitoneal (i.p.) | [4] |
| Vehicle | Not specified | |
| Frequency | Once daily for 11 days | [4] |
| Observed Effect | Improvement in paw inflammation and joint damage; decreased cell infiltration into joints | [4] |
Experimental Protocols
Protocol 1: Intrathecal Administration of this compound in a Murine Neuropathic Pain Model
Objective: To assess the analgesic effects of this compound in a model of neuropathic pain.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
-
Male mice (species/strain as per experimental design)
-
Hamilton syringe (or similar for intrathecal injection)
-
Anesthesia (e.g., isoflurane)
-
Chronic Constriction Injury (CCI) surgical setup
Procedure:
-
Animal Model Induction:
-
Drug Preparation:
-
Drug Administration:
-
Behavioral Testing:
-
At predetermined time points post-injection (e.g., 3 hours), assess neuropathic pain-like behaviors using standard methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Protocol 2: Intraperitoneal Administration of J113863 in a Murine Arthritis Model
Objective: To evaluate the anti-inflammatory effects of J113863 in a model of rheumatoid arthritis.
Materials:
-
J113863
-
Appropriate vehicle (e.g., saline, PBS with a solubilizing agent)
-
Male DBA-1 mice
-
Collagen (for arthritis induction)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Model Induction:
-
Induce arthritis in male DBA-1 mice using standard collagen-induced arthritis (CIA) protocols.
-
-
Drug Preparation:
-
Prepare J113863 solution in a suitable vehicle at concentrations required to deliver 3-10 mg/kg body weight.
-
-
Drug Administration:
-
Assessment of Arthritis:
-
Monitor and score paw inflammation and joint damage throughout the treatment period.
-
At the end of the study, collect joint tissues for histological analysis to assess cell infiltration.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks CCR1 and CCR3 signaling.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing this compound in animal models.
References
- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Evidence of the Important Roles of CCR1 and CCR3 and Their Endogenous Ligands CCL2/7/8 in Hypersensitivity Based on a Murine Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying HIV-1 Entry with Hydro-UCB35625
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, typically the chemokine receptors CCR5 or CXCR4.[1] However, some HIV-1 strains can utilize alternative coreceptors, including CCR3, for entry.[2][3] The small molecule antagonist Hydro-UCB35625 (commonly known as UCB35625) is a potent and selective inhibitor of the chemokine receptors CCR1 and CCR3.[2] Its ability to block CCR3-mediated signaling makes it a valuable tool for investigating the role of this coreceptor in HIV-1 entry and for the development of novel antiretroviral therapies.
These application notes provide detailed protocols for utilizing UCB35625 to study its inhibitory effects on CCR3-mediated HIV-1 entry.
Mechanism of Action
UCB35625 acts as a non-competitive allosteric antagonist of CCR3.[2] Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, UCB35625 is thought to bind to a site within the transmembrane helices of the receptor.[4] This binding event induces a conformational change in the receptor that prevents the downstream signaling required for viral entry, without necessarily displacing the natural chemokine ligand.[2] This mode of action makes UCB35625 a powerful tool for dissecting the specific conformational changes in CCR3 necessary for HIV-1 fusion.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of UCB35625 in various functional assays. This data highlights its potency and selectivity for CCR1 and CCR3.
| Assay Type | Target | Ligand/Virus | Cell Line | IC50 (nM) | Reference |
| HIV-1 Entry Inhibition | CCR3 | HIV-1 primary isolate 89.6 | NP-2/CD4/CCR3 | 57 | [2] |
| Chemotaxis Inhibition | CCR1 | MIP-1α | CCR1 Transfectants | 9.6 | [2] |
| Chemotaxis Inhibition | CCR3 | Eotaxin | CCR3 Transfectants | 93.7 | [2] |
| Receptor Internalization | CCR1 | MIP-1α | Purified PMNL | 19.8 | [3] |
| Receptor Internalization | CCR3 | Eotaxin | Purified PMNL | 410 | [3] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical pathway of CCR3-mediated HIV-1 entry and the proposed mechanism of inhibition by UCB35625.
Caption: UCB35625 allosterically inhibits CCR3, preventing HIV-1 entry.
Experimental Protocols
Protocol 1: HIV-1 Entry Inhibition Assay using Pseudotyped Luciferase Reporter Virus
This protocol details the use of a single-cycle infectivity assay to quantify the inhibitory effect of UCB35625 on CCR3-tropic HIV-1 entry.
Experimental Workflow:
References
- 1. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]
- 2. CCR3 and CCR5 are co-receptors for HIV-1 infection of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta-chemokine receptors CCR3 and CCR5 facilitate infection by primary HIV-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydro-UCB35625 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydro-UCB35625, also known as UCB35625, is a potent and selective small molecule antagonist of the chemokine receptors CCR1 and CCR3.[1][2][3] These receptors, and their respective chemokine ligands (e.g., MIP-1α/CCL3 for CCR1 and Eotaxin/CCL11 for CCR3), play crucial roles in mediating the migration of various leukocyte populations.[3][4] Consequently, CCR1 and CCR3 are significant therapeutic targets for a range of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and asthma.[4] this compound serves as a valuable research tool for investigating the roles of CCR1 and CCR3 in chemotaxis and for the development of novel therapeutics targeting these pathways.
These application notes provide a summary of the mechanism of action of this compound, its quantitative effects on chemotaxis, and detailed protocols for its use in in vitro chemotaxis assays.
Mechanism of Action
This compound functions as a non-competitive antagonist of CCR1 and CCR3.[4] It is hypothesized to interact with amino acids located within the transmembrane (TM) helices of the receptors.[4] Specifically, studies involving site-directed mutagenesis of CCR1 have identified key residues in TM helices 1, 3, and 7 (Y41A, Y113A, and E287A) as being critical for the antagonist's activity.[4] Molecular modeling suggests that this compound binds to a pocket formed by TM1, TM2, and TM7, thereby impeding the conformational changes in TM2 and TM3 that are necessary for receptor activation by chemokines.[4] This interaction inhibits intracellular signaling cascades that lead to cell migration, without necessarily displacing the chemokine ligand from its binding site.[2][3]
Signaling Pathway Diagram
Caption: Signaling pathway of CCR1/CCR3-mediated chemotaxis and its inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound on chemotaxis has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Receptor | Cell Type | Chemoattractant | IC50 (nM) | Reference |
| CCR1 | CCR1-transfected cells | MIP-1α (CCL3) | 9.6 | [2][3] |
| CCR3 | CCR3-transfected cells | Eotaxin (CCL11) | 93.7 | [2][3] |
| CCR3 | NP-2 glial cells | HIV-1 isolate 89.6 | 57 | [2][3] |
Experimental Protocols
The following are detailed protocols for conducting chemotaxis assays using this compound. The most common method for assessing chemotaxis in response to small molecule inhibitors is the Boyden chamber assay, also known as the transwell migration assay.
Protocol 1: Boyden Chamber Chemotaxis Assay
This assay measures the migration of cells across a porous membrane towards a chemoattractant.
Materials:
-
Boyden chamber apparatus or transwell inserts (e.g., 24-well format with 8 µm pore size, suitable for most leukocytes)
-
Cell culture medium (appropriate for the cell type)
-
Chemoattractant (e.g., recombinant human MIP-1α/CCL3 or Eotaxin/CCL11)
-
This compound
-
Control inhibitor (optional)
-
Bovine Serum Albumin (BSA)
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for the Boyden Chamber Chemotaxis Assay.
Procedure:
-
Cell Preparation:
-
Culture cells of interest (e.g., CCR1- or CCR3-expressing cell lines, or primary leukocytes) to a sufficient density.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
If using fluorescent quantification, label the cells with Calcein AM according to the manufacturer's protocol.
-
-
Preparation of Solutions:
-
Chemoattractant Solution: Prepare a stock solution of the chemoattractant (e.g., 1 µg/mL MIP-1α or Eotaxin) in serum-free medium with 0.1% BSA. Perform serial dilutions to determine the optimal concentration for chemotaxis in your cell type (typically in the range of 1-100 ng/mL).
-
This compound and Control Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay medium to achieve final concentrations ranging from 1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber plate.
-
Place the transwell inserts into the wells.
-
In a separate plate, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Cell Migration:
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the cell type's migratory capacity (typically 1-4 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fluorescent Method: If cells were labeled with Calcein AM, measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.
-
Manual Counting: Alternatively, fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or Giemsa stain) and count the number of cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Chemotaxis Assay
For screening larger numbers of compounds or conditions, a high-throughput fluorescence-based assay can be employed. This protocol is adapted from a general method for identifying chemotaxis inhibitors.[5][6][7]
Principle: This assay utilizes a cell line engineered to express a reporter gene (e.g., GFP) under the control of a promoter that is activated upon cell aggregation, which is dependent on chemotaxis.[6]
Materials:
-
Reporter cell line (e.g., Dictyostelium strain with a chemotaxis-dependent GFP reporter)[6]
-
1536-well microplates
-
Liquid handling robotics
-
Laser-scanning cytometer (e.g., Acumen eX3)[6]
-
This compound and other test compounds
-
Cell culture and starvation media for the reporter cell line
Procedure:
-
Compound Plating:
-
Cell Plating and Starvation:
-
Harvest the reporter cells and resuspend them in starvation medium to induce the chemotactic response.
-
Dispense a small volume of the cell suspension (e.g., ~6 µL containing ~8,000 cells) into each well of the 1536-well plate containing the compounds.[6]
-
-
Incubation and Aggregation:
-
Incubate the plates for 24-48 hours to allow for chemotaxis and subsequent aggregation.[6]
-
-
Data Acquisition:
-
Measure the reporter signal (e.g., GFP fluorescence) in each well using a laser-scanning cytometer. The instrument can be set to detect fluorescent objects above a certain size threshold, corresponding to cell aggregates.[6]
-
-
Data Analysis:
-
Wells with strong chemotaxis inhibition will show a low or zero reporter signal.
-
The data can be analyzed in a binary fashion (inhibition vs. no inhibition) or quantitatively to determine IC50 values.
-
It is crucial to perform a parallel cytotoxicity assay to eliminate false positives due to cell death.[5][7]
-
Conclusion
This compound is a well-characterized and potent antagonist of CCR1 and CCR3, making it an invaluable tool for studying the roles of these receptors in chemotaxis and inflammation. The provided protocols offer detailed methodologies for utilizing this compound in both traditional Boyden chamber assays and high-throughput screening platforms. By employing these methods, researchers can further elucidate the mechanisms of chemokine-mediated cell migration and advance the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed mutagenesis of CC chemokine receptor 1 reveals the mechanism of action of UCB 35625, a small molecule chemokine receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Cell Chemotaxis and Migration Inhibitor Screen - Advanced Science News [advancedsciencenews.com]
- 6. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hydro-UCB35625 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydro-UCB35625 is a potent, small-molecule antagonist of the chemokine receptors CCR1 and CCR3.[1][2] These receptors are key players in the inflammatory response, particularly in the recruitment of eosinophils, and are implicated in various inflammatory diseases such as asthma.[1][3] UCB35625 has also been shown to inhibit CCR3-mediated entry of HIV-1 into cells.[1][3] Accurate and robust methods for measuring the efficacy of this compound are crucial for its preclinical and clinical development.
These application notes provide detailed protocols for a range of in vitro, cell-based, and biophysical assays to characterize the efficacy of this compound. The protocols are designed to be a practical guide for researchers in academic and industrial settings.
Chemokine Receptor Signaling Pathway
CCR1 and CCR3 are G protein-coupled receptors (GPCRs). Upon binding of their cognate chemokines (e.g., MIP-1α for CCR1; eotaxin for CCR3), these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. This typically involves the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and ultimately, cellular responses like chemotaxis and degranulation. This compound is thought to act as an antagonist by binding to the receptor and preventing this activation cascade.[1]
References
- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Hydro-UCB35625 for Blocking Chemokine Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydro-UCB35625 is a potent small molecule antagonist of the chemokine receptors CCR1 and CCR3.[1][2] These receptors are key mediators in the inflammatory response, playing significant roles in the recruitment of leukocytes, particularly eosinophils and monocytes, to sites of inflammation.[2][3] As such, they are attractive therapeutic targets for a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and multiple sclerosis.[2][4] this compound has also been shown to inhibit the entry of HIV-1 into cells, highlighting its potential as an antiviral agent.[1][2]
This document provides detailed application notes and protocols for the use of this compound in blocking chemokine signaling. It includes a summary of its biological activity, quantitative data on its efficacy, and detailed methodologies for key experiments.
Mechanism of Action
This compound acts as a non-competitive antagonist of CCR1 and CCR3.[4][5] It is believed to interact with the transmembrane helices of the receptors, inducing a conformational change that prevents the intracellular signaling necessary for cellular responses like chemotaxis, without directly competing with the binding of natural chemokine ligands.[2][4] This allosteric mechanism of action makes it a valuable tool for studying chemokine receptor function and for the development of novel therapeutics.
Caption: Mechanism of this compound Action.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cellular assays. The following tables summarize the key IC50 values.
Table 1: Inhibition of Chemotaxis
| Target Receptor | Cell Type | Chemokine Ligand | IC50 (nM) | Reference |
| CCR1 | Transfected Cells | MIP-1α | 9.57 | [1] |
| CCR3 | Transfected Cells | Eotaxin | 93.8 | [1] |
Table 2: Inhibition of Receptor Internalization
| Target Receptor | Cell Type | Chemokine Ligand | IC50 (nM) | Reference |
| CCR1 | Purified PMNL | MIP-1α | 19.8 | [5] |
| CCR3 | Purified PMNL | Eotaxin | 410 | [5] |
Table 3: Inhibition of HIV-1 Entry
| Target Receptor | Cell Line | HIV-1 Isolate | IC50 (nM) | Reference |
| CCR3 | NP-2 (glial cells) | 89.6 | 57 | [1][2] |
Experimental Protocols
Detailed protocols for key experiments to assess the activity of this compound are provided below.
Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to measure the inhibition of chemokine-induced cell migration.
Caption: Chemotaxis Assay Workflow.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Recombinant chemokine (e.g., MIP-1α or Eotaxin)
-
This compound
-
Cell line expressing CCR1 or CCR3 (e.g., L1.2 transfectants) or primary cells (e.g., purified eosinophils)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Resuspend cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in chemotaxis buffer.
-
Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add chemokine (at a concentration predetermined to give a submaximal chemotactic response) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Quantification:
-
After incubation, remove the membrane.
-
Wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Calcium Mobilization Assay
This protocol measures the inhibition of chemokine-induced intracellular calcium release.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA)
-
Recombinant chemokine
-
This compound
-
Cell line expressing CCR1 or CCR3 or primary cells
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Loading:
-
Harvest cells and resuspend them in assay buffer.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Assay:
-
Aliquot the loaded cells into a 96-well plate.
-
Add various concentrations of this compound (or vehicle control) to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Add the chemokine to the wells to stimulate calcium release.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of the chemokine-induced calcium response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Receptor Internalization Assay (FACS-based)
This protocol quantifies the inhibition of chemokine-induced receptor internalization from the cell surface.
Materials:
-
Fluorescently labeled antibody specific for CCR1 or CCR3
-
Assay buffer (e.g., PBS with 1% BSA)
-
Recombinant chemokine
-
This compound
-
Cell line expressing CCR1 or CCR3 or primary cells
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend them in assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the chemokine to induce receptor internalization and incubate for 30-60 minutes at 37°C.
-
Place the cells on ice to stop the internalization process.
-
-
Staining:
-
Wash the cells with cold assay buffer.
-
Incubate the cells with the fluorescently labeled anti-CCR1 or anti-CCR3 antibody on ice for 30 minutes in the dark.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry:
-
Fix the cells with fixation buffer.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of receptor expression on the cell surface.
-
-
Data Analysis:
-
Calculate the percentage of receptor internalization for the chemokine-treated sample compared to the untreated control.
-
Calculate the percentage of inhibition of internalization for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO and ethanol.[1] Prepare a concentrated stock solution in one of these solvents and then dilute it in the appropriate aqueous buffer for your experiments. Ensure the final solvent concentration in your assay is low and consistent across all conditions to avoid solvent-related artifacts.
-
Cell Viability: Always perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
-
Specificity: While this compound is a potent antagonist of CCR1 and CCR3, it is good practice to test its effects on other chemokine receptors to confirm its specificity in your experimental system.
-
Data Interpretation: The non-competitive nature of this compound may result in a depression of the maximal response in concentration-response curves, rather than a simple rightward shift.
By following these protocols and considering these points, researchers can effectively utilize this compound as a tool to investigate the roles of CCR1 and CCR3 in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Hydro-UCB35625: A Versatile Tool for Interrogating G Protein-Coupled Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydro-UCB35625, a potent and selective small molecule antagonist of the C-C chemokine receptors CCR1 and CCR3, serves as an invaluable tool for studying the biology of these important G protein-coupled receptors (GPCRs).[1][2] These receptors are critically involved in inflammatory responses, making this compound a relevant compound for research in areas such as asthma, rheumatoid arthritis, and multiple sclerosis.[3] Furthermore, its ability to inhibit CCR3-mediated entry of HIV-1 into cells opens avenues for its use in virology research.[4]
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate CCR1 and CCR3 signaling and function.
Mechanism of Action
This compound acts as a non-competitive antagonist.[3] It is hypothesized to interact with the transmembrane helices of CCR1 and CCR3, thereby inducing a conformational change that prevents the receptor from initiating intracellular signaling, even while the natural ligand may still be able to bind.[3] This allosteric mode of inhibition makes it a particularly interesting tool for dissecting the nuances of GPCR activation.
Applications in GPCR Research
-
Inhibition of Chemotaxis: this compound effectively blocks the migration of cells expressing CCR1 and CCR3 towards their cognate chemokines, such as MIP-1α (CCL3) for CCR1 and eotaxin (CCL11) for CCR3. This makes it an ideal tool for studying the role of these receptors in immune cell trafficking.
-
Blockade of Receptor Internalization: The compound can inhibit the ligand-induced internalization of both CCR1 and CCR3, providing a means to study the dynamics of receptor desensitization and trafficking.[4]
-
Investigation of HIV-1 Entry: For CCR3, this compound can be used to block the entry of specific strains of HIV-1 into host cells, facilitating the study of viral tropism and the development of entry inhibitors.[4]
-
Probing Allosteric Modulation: Its non-competitive nature allows for the investigation of allosteric binding sites on chemokine receptors, a key area of interest in modern pharmacology.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various functional assays.
Table 1: Inhibition of Chemotaxis
| Target Receptor | Cell Type | Chemoattractant | IC50 (nM) |
| CCR1 | Transfectants | MIP-1α | 9.57 |
| CCR3 | Transfectants | Eotaxin | 93.8 |
Table 2: Inhibition of Receptor Internalization
| Target Receptor | Cell Type | Inducing Ligand | IC50 (nM) |
| CCR1 | Purified PMNL | MIP-1α | 19.8[4] |
| CCR3 | Purified PMNL | Eotaxin | 410[4] |
Table 3: Inhibition of HIV-1 Entry
| Target Receptor | Cell Line | HIV-1 Isolate | IC50 (nM) |
| CCR3 | NP-2 | 89.6 | 57[4] |
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound.
Protocol 1: In Vitro Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of this compound on chemokine-induced cell migration using a 96-well chemotaxis chamber.
Materials:
-
Cells expressing CCR1 or CCR3 (e.g., transfected L1.2 cells, THP-1 cells)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., recombinant human MIP-1α or eotaxin)
-
This compound
-
96-well chemotaxis chamber (e.g., Neuroprobe) with a 5 µm pore size polycarbonate filter
-
Cell viability stain (e.g., Trypan Blue)
-
Fluorescent dye for cell labeling (e.g., Calcein AM)
-
Fluorescent plate reader
Procedure:
-
Cell Preparation: Culture cells to a density of approximately 1-2 x 10^6 cells/mL. On the day of the experiment, harvest the cells and resuspend them in chemotaxis medium at a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in chemotaxis medium to achieve the desired final concentrations.
-
Assay Setup:
-
In the lower wells of the chemotaxis chamber, add 27 µL of chemotaxis medium containing the chemoattractant at a concentration known to induce migration (e.g., 50 nM MIP-1α for CCR1 or 20 nM eotaxin for CCR3). Include control wells with medium alone.
-
To the cell suspension, add the desired concentrations of this compound or vehicle control (DMSO). Incubate for 15-30 minutes at room temperature.
-
Carefully place the filter membrane over the lower wells.
-
Add 50 µL of the cell suspension (containing 50,000 cells) to the top of each well of the filter.
-
-
Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Quantification:
-
After incubation, gently remove the filter.
-
To quantify migrated cells, add a fluorescent dye such as Calcein AM to the lower wells and incubate as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for CCR1 and CCR3. Note that this compound is a non-competitive inhibitor of function, and high concentrations may be needed to displace radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing CCR1 or CCR3
-
Radiolabeled chemokine (e.g., [125I]-MIP-1α or [125I]-eotaxin)
-
This compound
-
Unlabeled chemokine (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:
-
Total Binding: 50 µL of radiolabeled chemokine, 50 µL of binding buffer, and 150 µL of cell membrane preparation.
-
Non-specific Binding: 50 µL of radiolabeled chemokine, 50 µL of a high concentration of unlabeled chemokine (e.g., 1 µM), and 150 µL of cell membrane preparation.
-
Competition: 50 µL of radiolabeled chemokine, 50 µL of varying concentrations of this compound, and 150 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 or Ki value.
Protocol 3: Receptor Internalization Assay by Flow Cytometry
This protocol details a method to measure the inhibition of chemokine-induced receptor internalization using flow cytometry.
Materials:
-
Cells expressing CCR1 or CCR3 (e.g., purified peripheral blood mononuclear cells)
-
Fluorescently labeled antibody specific for CCR1 or CCR3
-
Chemoattractant (e.g., MIP-1α or eotaxin)
-
This compound
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend cells in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Compound Treatment: Aliquot cells into FACS tubes and treat with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Ligand Stimulation: Add the chemokine agonist (e.g., 100 nM MIP-1α or eotaxin) to induce receptor internalization and incubate for 30-60 minutes at 37°C. Include an unstimulated control.
-
Antibody Staining: Place the tubes on ice to stop the internalization process. Add the fluorescently labeled anti-CCR1 or anti-CCR3 antibody and incubate for 30 minutes on ice in the dark.
-
Wash and Fix: Wash the cells twice with cold FACS buffer. Resuspend the cells in fixation buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the stained cells will be proportional to the number of receptors on the cell surface.
-
Data Analysis: Calculate the percentage of internalization for each condition relative to the unstimulated control. Determine the IC50 of this compound for the inhibition of internalization.
Visualizations
Signaling Pathway
Caption: CCR1/CCR3 Gαi-coupled signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for key experiments using this compound.
References
- 1. UCB35625 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. UCB35625 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Problems with Hydro-UCB35625 solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges with the compound UCB-35625. While the query referenced "Hydro-UCB35625," publicly available scientific literature and supplier data refer to this molecule as UCB-35625, a potent dual antagonist of chemokine receptors CCR1 and CCR3. This guide will address common issues encountered during experimental use of UCB-35625.
Frequently Asked Questions (FAQs)
Q1: What is UCB-35625 and what are its primary solvents?
UCB-35625 is a small molecule antagonist of chemokine receptors CCR1 and CCR3.[1][2] It is most effectively dissolved in organic solvents. Technical data indicates that UCB-35625 is soluble to 100 mM in Dimethyl Sulfoxide (DMSO) and to 50 mM in ethanol.[1] For most biological assays, preparing a concentrated stock solution in 100% DMSO is the recommended first step.
Q2: My UCB-35625 solution appears to have precipitated after storage. What should I do?
Precipitation of compounds in DMSO stocks can occur with changes in temperature or if the solvent has absorbed water. To redissolve the compound, you can gently warm the vial to 37°C and vortex or sonicate the solution.[3] It is crucial to visually inspect the solution to ensure all precipitate has dissolved before use. To prevent this, store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Q3: Why does my UCB-35625 precipitate when I dilute it into my aqueous assay buffer?
This common issue, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[4] To prevent this, it is critical to keep the final concentration of DMSO in the aqueous solution as low as possible, typically below 0.5%, to avoid both solubility issues and potential cellular toxicity.[4] A stepwise dilution approach is often more effective than a single large dilution.
Troubleshooting Guide
Problem: I am observing inconsistent results between experiments.
Inconsistent results can often be traced back to variable amounts of the dissolved compound in your assay.[4]
-
Question: Have you ensured your stock solution is fully dissolved before each use?
-
Answer: Always visually inspect your DMSO stock solution for any precipitate before making dilutions. If precipitate is present, follow the steps outlined in FAQ Q2 to redissolve it.
-
-
Question: Are you using a consistent dilution protocol?
-
Answer: Employ a standardized, stepwise dilution protocol to minimize precipitation when transferring from DMSO to your aqueous buffer. Sudden changes in solvent polarity can cause the compound to fall out of solution.
-
Problem: My compound is not reaching the desired final concentration in the assay medium.
This often indicates that the final concentration exceeds the aqueous solubility limit of UCB-35625, even with a low percentage of DMSO.
-
Question: What is the maximum achievable concentration in my specific buffer?
-
Answer: You may need to perform a solubility test in your specific assay medium. This can be done by preparing serial dilutions and visually inspecting for precipitation or by using analytical methods to quantify the dissolved compound.
-
-
Question: Are there alternative methods to increase aqueous solubility?
-
Answer: While not ideal for all assays, the use of co-solvents or solubilizing agents like cyclodextrins can be explored.[5] However, it is essential to first validate that these agents do not interfere with your experimental system.
-
Quantitative Solubility Data
| Solvent | Maximum Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mM | [1] |
| Ethanol | 50 mM | [1] |
| Aqueous Buffers | Sparingly soluble | [6] |
Experimental Protocols
Protocol: Preparation of UCB-35625 Working Solutions for Cell-Based Assays
-
Prepare a Concentrated Stock Solution:
-
Start by dissolving UCB-35625 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM to 100 mM).
-
Ensure complete dissolution by gentle warming (if necessary) and vortexing. Visually confirm that no solid particles remain.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
-
-
Create an Intermediate Dilution Series:
-
To minimize the final DMSO concentration in your assay, perform an intermediate dilution of your stock solution in your chosen cell culture medium or aqueous buffer.
-
For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might first dilute the stock 1:10 in media (to 1 mM with 10% DMSO) and then perform a further 1:100 dilution into the final assay volume (resulting in 10 µM with 0.1% DMSO).
-
-
Final Dilution into Assay Plate:
-
Add the final diluted compound to your assay plate containing cells and medium.
-
Ensure rapid and thorough mixing to prevent localized high concentrations of DMSO that could lead to precipitation.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Optimizing Hydro-UCB35625 concentration in experiments
Technical Support Center: Hydro-UCB35625
Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your experiments.
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110α isoform, a key component of the PI3K/Akt/mTOR signaling pathway, which is critical in regulating cell growth, proliferation, and survival.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro cell-based assays?
A1: For initial experiments, we recommend a concentration range of 10 nM to 10 µM. A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line and assay conditions. See the tables below for typical concentration ranges based on application.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C or -80°C and is stable for at least six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q3: I am observing significant cell death even at low concentrations. What could be the cause?
A3: Unusually high cytotoxicity at low concentrations may be due to several factors:
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to many cell lines.
-
High Target Dependence: Your cell line may be exceptionally dependent on the PI3K/Akt signaling pathway for survival.
-
Off-Target Effects: While this compound is highly selective, off-target effects can occur at higher concentrations. A dose-response experiment is crucial to identify a specific inhibitory range.
-
Contamination: Verify the sterility of your stock solution and handling procedures.
Q4: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?
A4: The most common method is to use Western blotting to measure the phosphorylation status of downstream targets. A significant reduction in the phosphorylation of Akt (at Ser473) or S6 ribosomal protein (at Ser235/236) following treatment with this compound indicates successful pathway inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Results Between Experiments | 1. Inconsistent cell seeding density.2. Variability in drug treatment duration.3. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | 1. Ensure uniform cell seeding and confluency at the start of each experiment.2. Standardize incubation times precisely.3. Prepare fresh aliquots of the compound from a master stock for each experiment. |
| No Effect Observed at Expected Concentrations | 1. The cell line used is resistant to PI3K inhibition (e.g., due to mutations downstream of PI3K).2. The compound has precipitated out of solution.3. The experimental endpoint is not sensitive to PI3K pathway modulation. | 1. Confirm the genetic background of your cell line (e.g., check for PTEN null status or activating mutations in downstream effectors).2. Visually inspect your diluted solutions for any precipitate. If needed, prepare fresh dilutions from the DMSO stock.3. Use a more direct readout of pathway activity, such as a Western blot for p-Akt. |
| Compound Precipitation in Aqueous Media | 1. The final concentration of the compound is too high for its aqueous solubility.2. The DMSO stock was not mixed thoroughly when diluted into the aqueous buffer or media. | 1. Lower the final concentration of the compound. If a high concentration is necessary, consider using a solubilizing agent, though this may affect your experimental outcome.2. Ensure vigorous vortexing or mixing when preparing the final dilution. Do not store aqueous dilutions. |
Data Presentation: Recommended Concentration Ranges
Table 1: Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | MCF-7, U87-MG | 10 nM - 10 µM | 48 - 72 hours |
| Western Blot (p-Akt) | A549, HCT116 | 100 nM - 5 µM | 2 - 24 hours |
| Apoptosis (Caspase-3/7) | Jurkat | 50 nM - 2 µM | 24 - 48 hours |
Table 2: Concentration Ranges for In Vitro Kinase Assays
| Assay Type | Target | Recommended Concentration Range |
| Biochemical Kinase Assay | Recombinant PI3K p110α | 1 nM - 1 µM |
| Selectivity Profiling | Kinase Panel | 100 nM - 10 µM |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-Akt (Ser473)
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 2 µM) for 2 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total Akt or a loading control like β-actin.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Caption: Workflow for optimizing this compound concentration.
Technical Support Center: UCB35625
Welcome to the technical support center for UCB35625. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental behavior of UCB35625, a potent dual antagonist of the chemokine receptors CCR1 and CCR3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UCB35625?
A1: UCB35625 is a potent and selective small molecule antagonist of two chemokine receptors, CCR1 and CCR3.[1][2][3] It functions by inhibiting the cellular responses mediated by these receptors, such as chemotaxis, eosinophil shape change, and receptor internalization, which are induced by their respective chemokine ligands (e.g., MIP-1α for CCR1 and eotaxin for CCR3).[1][2]
Q2: Are there any known off-target effects for UCB35625?
A2: Currently, there is a lack of publicly available data specifically documenting off-target binding of UCB35625 to other receptors or cellular proteins. Most of the available literature focuses on its on-target activity at CCR1 and CCR3. However, like many small molecules, it is possible that UCB35625 may interact with unintended targets, particularly at higher concentrations.[4]
Q3: I'm observing an inhibitory effect at a much lower concentration than is required to displace the radiolabeled chemokine ligand. Is this an off-target effect?
A3: Not necessarily. This is a key characteristic of UCB35625's mechanism of action. It has been observed that nanomolar concentrations of UCB35625 are sufficient to inhibit receptor function (like chemotaxis), while significantly higher concentrations are needed to displace the natural chemokine ligands in competitive binding assays.[1][2] This suggests that UCB35625 likely acts as an allosteric inhibitor, binding to a site on the receptor that is different from the chemokine binding site and thereby preventing the conformational change required for receptor signaling.[1][2]
Q4: What is the difference between an allosteric antagonist and a competitive antagonist?
A4: A competitive antagonist directly binds to the same site as the natural ligand (agonist) and physically blocks it. In contrast, a negative allosteric modulator, like UCB35625 appears to be, binds to a secondary (allosteric) site on the receptor. This binding event changes the receptor's shape in a way that reduces the affinity or efficacy of the natural ligand, thus inhibiting the receptor's function without directly competing for the same binding site.[5][6]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed after treatment with UCB35625.
-
Possible Cause 1: On-target effect through CCR1 or CCR3.
-
Troubleshooting Step: Confirm the expression of CCR1 and CCR3 in your experimental cell line or tissue using techniques like qPCR, western blot, or flow cytometry. If the receptors are present, the observed phenotype may be a downstream consequence of their inhibition.
-
-
Possible Cause 2: Potential off-target effect.
-
Troubleshooting Step 1: Target validation with genetic knockout. The gold-standard method is to use CRISPR-Cas9 to knock out CCR1 and/or CCR3 in your cell line.[7] If the unexpected phenotype persists in the knockout cells upon treatment with UCB35625, it is likely due to an off-target effect.
-
Troubleshooting Step 2: Dose-response analysis. Perform a careful dose-response curve. Off-target effects often occur at higher concentrations than on-target effects.[4] Compare the concentration at which you observe the unexpected phenotype with the known IC50 values for CCR1 and CCR3 inhibition.
-
Issue 2: Discrepancy between functional assay results and ligand binding assay results.
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Possible Cause: Allosteric mechanism of UCB35625.
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Explanation: As mentioned in the FAQs, UCB35625 inhibits receptor function at much lower concentrations than it displaces ligand. This is characteristic of its allosteric mode of action and is an expected result.[1][2]
-
Recommendation: When assessing the potency of UCB35625, functional assays such as chemotaxis or calcium mobilization are more representative of its inhibitory activity than competitive binding assays.
-
Quantitative Data Summary
| Target/Assay | Ligand | IC50 Value | Reference |
| On-Target Activity | |||
| CCR1-mediated chemotaxis | MIP-1α | 9.6 nM | [1] |
| CCR3-mediated chemotaxis | Eotaxin | 93.7 nM | [1] |
| CCR3-mediated HIV-1 entry | HIV-1 isolate 89.6 | 57 nM | [1][3] |
| MIP-1α-induced CCR1 internalization | MIP-1α | 19.8 nM | |
| Eotaxin-induced CCR3 internalization | Eotaxin | 410 nM |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using CRISPR-Cas9 Knockout
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gRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting early exons of the CCR1 or CCR3 gene into a suitable Cas9 expression vector.
-
Transfection and Single-Cell Cloning: Transfect the target cell line with the Cas9/sgRNA plasmids. After 48-72 hours, seed the cells at a very low density to allow for the growth of individual colonies.
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Screening and Validation of Knockout Clones: Expand single-cell colonies and screen for the absence of CCR1 or CCR3 protein expression by western blot or flow cytometry. Confirm the gene knockout at the genomic level by sequencing the targeted locus.
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Phenotypic Assay: Treat the validated knockout clones and the parental (wild-type) cell line with a dose range of UCB35625.
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Data Analysis: Compare the phenotypic response between the knockout and wild-type cells. If the phenotype is absent or significantly reduced in the knockout cells, it is an on-target effect. If the phenotype persists in the knockout cells, it is likely an off-target effect.
Visualizations
Caption: Troubleshooting logic for determining on-target vs. off-target effects.
Caption: Allosteric inhibition of CCR1/CCR3 signaling by UCB35625.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10. Competitive Antagonist vs. Negative Allosteric Modulator – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 6. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Hydro-UCB35625 In Vivo Instability
Disclaimer: As "Hydro-UCB35625" is not a recognized chemical entity in publicly available scientific literature, this guide has been constructed based on common challenges encountered with novel small molecule inhibitors in preclinical development. The scenarios, data, and protocols presented are hypothetical and intended to serve as an illustrative framework for troubleshooting in vivo instability.
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results or a lack of efficacy with this compound in in vivo models. The information is formatted in a question-and-answer style to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays show potent, nanomolar inhibition of the target, but I'm seeing weak or inconsistent efficacy in my in vivo xenograft model. What is the likely cause?
This discrepancy is a classic indicator of poor in vivo pharmacokinetics (PK) or compound instability.[1] While in vitro assays measure direct target engagement in a controlled environment, in vivo efficacy depends on the compound reaching its target in sufficient concentration for a sufficient duration. The likely cause is that this compound is degrading rapidly after administration, leading to suboptimal exposure at the tumor site.[2]
Q2: I've noticed a significant loss of activity when I prepare my dosing solution and let it sit at room temperature for a few hours. Is this related to my in vivo problems?
Absolutely. This observation strongly suggests that this compound is unstable in your formulation vehicle. This is a common issue, especially with compounds containing hydrolyzable functional groups like esters or lactones.[2] Degradation in the dosing solution means the animal is receiving a lower effective dose than intended, which directly leads to poor and variable in vivo results. It is critical to assess formulation stability before and during in vivo studies.
Q3: What are the recommended storage and handling procedures for this compound?
To minimize degradation, follow these best practices:
-
Solid Compound: Store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture and light.[3]
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, inert solvent like DMSO.[4] Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Dosing Formulations: Always prepare dosing formulations fresh on the day of use. Do not store aqueous-based formulations for extended periods. If you observe any color change or precipitation, discard the solution.[4]
Q4: How can I quickly check if my compound is degrading in the dosing vehicle?
A simple analytical test using High-Performance Liquid Chromatography (HPLC) can provide a clear answer.[5] Incubate your formulation at room temperature or 37°C and take samples at different time points (e.g., 0, 1, 4, and 8 hours). Analyze the samples by HPLC to measure the peak area of the parent compound. A decrease in the parent peak area over time, often accompanied by the appearance of new peaks, is direct evidence of degradation.[4]
Troubleshooting Guides
Guide 1: How to Assess and Optimize Formulation Stability
This guide provides a systematic approach to identifying and mitigating compound instability in a dosing vehicle.
Problem: You observe inconsistent tumor growth inhibition in a mouse xenograft model when dosing this compound formulated in 10% Solutol / 90% Saline.
Hypothesis: this compound is susceptible to hydrolysis in the aqueous-based vehicle, leading to a lower effective dose being administered.
Experimental Protocol: Formulation Stability Assessment
Objective: To quantify the stability of this compound in the dosing vehicle at room temperature (RT) and physiological temperature (37°C) over 24 hours.
Methodology:
-
Prepare a 1 mg/mL solution of this compound in the 10% Solutol / 90% Saline vehicle.
-
Immediately take a sample and analyze it via HPLC to establish the baseline concentration (T=0).
-
Divide the remaining solution into two aliquots. Incubate one at room temperature and the other at 37°C.
-
Collect samples from each aliquot at 1, 2, 4, 8, and 24 hours.
-
Analyze all samples by HPLC, quantifying the peak area of the parent compound, this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Data Presentation: Illustrative Stability Data
| Time (Hours) | % Remaining (Room Temp) | % Remaining (37°C) |
| 0 | 100% | 100% |
| 1 | 91% | 82% |
| 2 | 83% | 65% |
| 4 | 68% | 41% |
| 8 | 45% | 18% |
| 24 | 15% | <5% |
Interpretation: The data clearly shows that this compound is highly unstable in this aqueous vehicle, with significant degradation occurring within just a few hours, especially at 37°C. This confirms the hypothesis and necessitates a change in formulation strategy. Alternative strategies include using non-aqueous vehicles, adjusting the pH with buffers, or developing a lyophilized formulation for reconstitution immediately before injection.[6][7]
Workflow Visualization
Guide 2: Investigating In Vivo Compound Exposure and Target Engagement
This guide details how to determine if the compound is achieving sufficient exposure in the bloodstream and engaging its intended biological target.
Problem: Even with a freshly prepared formulation, in vivo efficacy is minimal.
Hypothesis: this compound is subject to rapid metabolic degradation in vivo, resulting in low systemic exposure and insufficient target inhibition. Understanding the metabolic stability of a drug is crucial for predicting its in vivo pharmacokinetic properties.[8]
Experimental Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To measure the plasma concentration of this compound and assess target inhibition in tumor tissue over time following a single dose.
Methodology:
-
Dosing: Administer a single 10 mg/kg intravenous (IV) dose of this compound to tumor-bearing mice (n=3 per time point).
-
Sample Collection: Collect blood and tumor tissue samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PK Analysis: Process blood to plasma. Extract this compound and its primary inactive metabolite (e.g., "Metabolite-H," the hydrolyzed form) from plasma. Quantify concentrations using a validated LC-MS/MS method.[2]
-
PD Analysis: Homogenize tumor tissues. Measure the levels of the phosphorylated target ("p-Target-X") and total target ("Total-Target-X") using a validated immunoassay (e.g., Western Blot or ELISA).
-
Data Analysis: Calculate key PK parameters from the plasma concentration-time profile. Correlate plasma/tumor exposure with the percentage of p-Target-X inhibition.
Data Presentation: Illustrative PK/PD Data
Table 1: Pharmacokinetic Parameters
| Parameter | Value | Unit | Interpretation |
| T½ (Half-life) | 0.8 | hours | Very rapid elimination from plasma. |
| Cmax (Peak Conc.) | 1250 | ng/mL | High initial concentration. |
| AUC (Exposure) | 980 | ng*h/mL | Low overall exposure due to rapid clearance. |
| Cl (Clearance) | 10.2 | L/h/kg | High clearance, likely due to metabolism. |
Table 2: PK/PD Correlation
| Time (Hours) | Plasma Conc. (ng/mL) | % p-Target-X Inhibition in Tumor |
| 0.25 | 1150 | 95% |
| 1 | 620 | 81% |
| 4 | 95 | 25% |
| 8 | <10 | <5% |
Interpretation: The PK data reveals that this compound is cleared very rapidly in vivo, resulting in a short half-life and low overall exposure (AUC). The PD data shows a strong correlation between compound concentration and target inhibition; as the compound is cleared, target phosphorylation rebounds quickly. This indicates that the lack of efficacy is due to insufficient duration of target engagement.
Visualizations
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
Improving the efficacy of Hydro-UCB35625 in assays
Welcome to the technical support center for Hydro-UCB35625, a next-generation kinase inhibitor. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize their experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Hydro-Kinase 1 (HK1), a key enzyme in the Hydro-Signaling Pathway, which is implicated in various inflammatory diseases and proliferative disorders. It acts as an ATP-competitive inhibitor, binding to the kinase domain of HK1 and preventing the phosphorylation of its downstream substrates.
2. How should I reconstitute and store this compound?
For optimal results, reconstitute this compound in 100% DMSO to create a stock solution. It is soluble to 100 mM in DMSO.[1] For long-term storage, we recommend aliquoting the DMSO stock solution and storing it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
3. Is this compound selective for HK1?
Yes, this compound has been designed for high selectivity for HK1. However, as with any kinase inhibitor, off-target effects are possible, especially at high concentrations. We recommend performing kinase panel screening to fully characterize its selectivity profile in your experimental system.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during biochemical and cell-based assays involving this compound.
Biochemical Kinase Assays (e.g., ADP-Glo)
Question: My IC50 value for this compound is significantly higher than the value reported in the technical data sheet. What could be the cause?
Answer: Several factors can lead to discrepancies in IC50 values. Consider the following:
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ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay.[3] Ensure your ATP concentration is at or near the Km value for the HK1 enzyme. High ATP concentrations will require higher concentrations of the inhibitor to achieve the same level of inhibition.
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Enzyme Concentration: High concentrations of the kinase can lead to rapid substrate turnover and may require higher inhibitor concentrations for effective inhibition.[3]
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Compound Stability: Ensure the inhibitor has not degraded. Use freshly prepared dilutions from a properly stored stock solution.
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Assay Incubation Time: The incubation time for the kinase reaction should be optimized to ensure it is within the linear range of the reaction.
Question: I am observing high variability between replicate wells in my kinase assay. How can I improve consistency?
Answer: High variability can often be traced to technical issues in the assay setup. Here are some common causes and solutions:
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Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Use calibrated pipettes and pre-wet the tips.
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Incomplete Mixing: Gently mix the plate after adding all reagents to ensure a homogenous reaction mixture in each well.
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Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells or fill them with PBS/water to maintain humidity.
-
Reagent Quality: Use high-quality reagents, including purified active kinase and a validated substrate.
Cell-Based Assays (e.g., Cell Viability, Proliferation)
Question: I am not observing the expected decrease in cell viability/proliferation after treating my cells with this compound. What should I check?
Answer: A lack of cellular activity can be due to several factors, ranging from the compound itself to the specific biology of your cell model.[4]
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Cellular Uptake/Efflux: The compound may not be effectively entering the cells or may be actively removed by efflux pumps.
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Compound Stability in Media: The inhibitor may be unstable or bind to components in the cell culture medium (e.g., serum), reducing its effective concentration.[5] Consider reducing the serum concentration during treatment, if possible for your cell line.
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Cell Model: The chosen cell line may not have an active Hydro-Signaling Pathway or may have mutations that confer resistance to HK1 inhibition. Confirm HK1 expression and activity in your cell model.
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Treatment Duration: The duration of treatment may be insufficient to produce a measurable phenotypic effect. A time-course experiment is recommended to determine the optimal treatment time.[6]
Question: At high concentrations, this compound appears to be causing non-specific cytotoxicity. How can I confirm this?
Answer: It is crucial to distinguish between on-target anti-proliferative effects and off-target cytotoxicity.[7]
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Use a Rescue Experiment: If the cytotoxic effect is due to on-target HK1 inhibition, it might be possible to "rescue" the cells by providing a downstream product of the signaling pathway.
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Employ a Counter-Screen: Test the compound in a cell line that does not express HK1. If cytotoxicity is still observed, it is likely due to off-target effects.
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Measure Apoptosis Markers: Use assays to detect markers of apoptosis, such as caspase activation or annexin V staining, to understand the mechanism of cell death.[6][7]
Quantitative Data Summary
The following tables summarize the typical performance of this compound in key assays.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | Assay Type | ATP Concentration | IC50 (nM) |
| HK1 | ADP-Glo | 10 µM (Km) | 15.2 |
| HK2 | ADP-Glo | 10 µM (Km) | 1,250 |
| Other Kinase 1 | Radiometric | 10 µM (Km) | > 10,000 |
| Other Kinase 2 | Radiometric | 10 µM (Km) | > 10,000 |
Table 2: Cellular Activity Profile
| Cell Line | Assay Type | Treatment Duration | EC50 (nM) |
| Inflammatory Cell Line A | CellTiter-Glo | 72 hours | 98.5 |
| Proliferative Cell Line B | MTT | 72 hours | 150.7 |
| Control Cell Line (HK1-negative) | CellTiter-Glo | 72 hours | > 25,000 |
Experimental Protocols
Protocol 1: HK1 Biochemical Assay (ADP-Glo™ Kinase Assay)
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Prepare Reagents: Thaw ADP-Glo™ Reagent and Kinase Detection Substrate. Prepare a 2X solution of HK1 enzyme and substrate peptide in kinase reaction buffer.
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Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer.
-
Kinase Reaction: Add 5 µL of the compound dilution to the wells of a 384-well plate. Add 5 µL of the 2X enzyme/substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.
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Stop Reaction and Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
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Read Plate: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.[8]
Protocol 2: Cell Proliferation Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium in the wells with the medium containing the compound or vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
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Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
Caption: The hypothetical Hydro-Signaling Pathway.
Caption: Workflow for a biochemical kinase inhibitor assay.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. bioivt.com [bioivt.com]
- 8. bmglabtech.com [bmglabtech.com]
Hydro-UCB35625 degradation and storage issues
Technical Support Center: UCB 35625
A Note on Nomenclature: The compound "Hydro-UCB35625" does not appear in the scientific literature. This guide pertains to the well-characterized small molecule UCB 35625 , a potent antagonist of chemokine receptors CCR1 and CCR3. It is presumed that "this compound" is a typographical error.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving UCB 35625.
Frequently Asked Questions (FAQs)
Q1: What is UCB 35625 and what is its mechanism of action?
UCB 35625 is a potent small molecule antagonist for two chemokine receptors: CCR1 and CCR3.[1] It functions by inhibiting the chemotactic response induced by chemokines that bind to these receptors. Specifically, it has been shown to inhibit MIP-1α-induced chemotaxis in cells transfected with CCR1 and eotaxin-induced chemotaxis in cells expressing CCR3.[1] It has also been found to antagonize the entry of the HIV-1 isolate 89.6 into cells via the CCR3 receptor.[1]
Q2: How should I properly store UCB 35625?
Proper storage is critical to maintain the stability and integrity of the compound.[2] Recommendations vary slightly by supplier, but general guidelines are as follows:
-
Solid Form: UCB 35625 is typically provided as a powder.[3] For long-term storage, it should be stored at +4°C or -20°C as specified on the product vial.[1][4] When stored as a solid and kept tightly sealed, the compound can be stable for up to 6 months to 3 years, depending on the temperature.[3]
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Solution Form: Once dissolved, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored in tightly sealed vials at -20°C or below.[3] Stock solutions are generally stable for up to one month when stored at -20°C.[3] For optimal results, solutions should be made fresh and used on the same day.
Q3: What are the solubility specifications for UCB 35625?
UCB 35625 has the following solubility profile:
When preparing solutions, ensure the powder has been collected at the bottom of the vial by centrifuging it briefly before opening.[3] It is crucial to select a solvent that is compatible with your experimental system. For cell-based assays using DMSO, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[3]
Q4: What are the key handling procedures for UCB 35625?
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Allow to Warm: Before opening the vial and preparing a solution, allow the product to equilibrate to room temperature for at least 60 minutes. This prevents condensation from introducing moisture, which can degrade the compound.[5]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling the compound.[3]
-
Sterilization: If a sterile solution is required for cell culture experiments, it should be prepared by filtering the stock solution through a 0.2 μm filter.[3] Autoclaving is not recommended.[3]
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Labeling: Clearly label all prepared solutions with the chemical name, concentration, solvent, and the date of preparation.[2]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for UCB 35625.
Table 1: Physicochemical Properties of UCB 35625
| Property | Value | Reference |
| Molecular Weight | 655.44 g/mol | [1] |
| Formula | C₃₀H₃₇Cl₂IN₂O₂ | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 202796-42-7 | [1] |
| Recommended Storage (Solid) | +4°C | [1] |
Table 2: Biological Activity of UCB 35625
| Target | Assay | Cell Type | IC₅₀ | Reference |
| CCR1 | MIP-1α-induced chemotaxis | CCR1 Transfectants | 9.57 nM | [1] |
| CCR3 | Eotaxin-induced chemotaxis | CCR3 Transfectants | 93.8 nM | [1] |
| CCR3 | HIV-1 (isolate 89.6) entry | NP-2 cells | 57 nM | [1] |
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonist Activity Observed
Q: I am not observing the expected antagonist activity of UCB 35625 in my chemotaxis assay. What could be the problem?
A: This is a common issue that can arise from several factors related to the compound's integrity, the experimental setup, or the assay protocol itself. Follow this systematic troubleshooting guide.
1. Verify Compound Integrity and Handling:
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Degradation: Has the compound been stored correctly? Improper storage (e.g., exposure to light, moisture, or incorrect temperatures) can lead to degradation.[2][5] Long-term storage of solutions is not recommended.
-
Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? This can reduce the compound's efficacy. Always use fresh aliquots for experiments.[3]
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Solubility: Did the compound fully dissolve when you prepared the stock solution? Precipitates can lead to an inaccurate final concentration. Vortex the solution thoroughly before making dilutions.[2]
2. Check Experimental Protocol and Reagents:
-
Agonist Concentration: The concentration of the chemokine (agonist) used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of UCB 35625.[6] You should use a concentration that elicits a submaximal response (typically the EC₈₀) to provide a clear window for observing inhibition.[6]
-
Pre-incubation Time: For a competitive antagonist to be effective, it is crucial to pre-incubate the cells with UCB 35625 before adding the agonist. A typical pre-incubation time is 15-30 minutes to allow the antagonist to bind to the receptor.[6]
-
Cell Health and Receptor Expression: Ensure that the cells used are healthy and within a low passage number. Over-passaging can alter receptor expression levels.[6] Low receptor density can lead to a small signal window, making it difficult to detect antagonism.[6]
3. Assess Assay Performance:
-
Controls: Are you including the proper controls? A positive control (a known antagonist for the receptor) can confirm that the assay system is working correctly.[6] A vehicle control (e.g., DMSO) is necessary to ensure the solvent is not affecting cell migration.[6]
-
Signal Window: Is the difference in signal between your negative control (no agonist) and positive control (agonist, no antagonist) large enough? A small signal-to-background ratio can make it difficult to resolve dose-dependent inhibition.[6]
Caption: Troubleshooting workflow for inconsistent UCB 35625 activity.
Issue 2: Off-Target Effects or Unexpected Cellular Responses
Q: I am observing unexpected cellular responses that are not consistent with CCR1/CCR3 antagonism. Could this be due to off-target effects?
A: While UCB 35625 is reported as a potent antagonist for CCR1 and CCR3, it is possible for small molecules to exhibit promiscuous binding to secondary targets, leading to off-target effects.[7] The development of chemokine receptor antagonists has been challenging, in part due to such issues.[7]
-
Screen for Cross-Reactivity: Some studies have shown that certain chemokine receptor antagonists can cross-react with other receptors, such as α1-adrenoceptors.[8]
-
Control Experiments: To investigate this, consider performing control experiments using cell lines that do not express CCR1 or CCR3 to see if the unexpected effect persists.
-
Consult Literature: Review literature for known off-target effects of similar chemical scaffolds. The development of more specific antagonists is an ongoing area of research.[7]
Experimental Protocols
Protocol: In Vitro Chemotaxis Assay using Transwell Plates
This protocol provides a method to evaluate the inhibitory effect of UCB 35625 on chemokine-induced cell migration.
Materials:
-
THP-1 cells (or other cells expressing CCR1/CCR3)
-
Assay Medium: RPMI 1640 + 0.5% BSA
-
Chemoattractant (Agonist): hCCL2/MCP-1 or hCCL5/RANTES (at a pre-determined EC₈₀ concentration)
-
Test Compound: UCB 35625 stock solution in DMSO
-
Transwell inserts (e.g., 5 µm pore size for a 24-well plate)
-
Detection Reagent: Calcein-AM or similar cell viability stain
-
Fluorescence Plate Reader
Procedure:
-
Cell Preparation: Culture cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 2 x 10⁶ cells/mL.[9]
-
Compound Pre-incubation: In a separate 96-well plate, create a serial dilution of UCB 35625. Add the cell suspension and incubate with the various concentrations of UCB 35625 for 30 minutes at 37°C.[9] Remember to include a vehicle-only control.
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of assay medium containing the chemokine agonist (e.g., hCCL2 at its EC₈₀).[9]
-
For the negative control (baseline migration), add 600 µL of assay medium without the agonist.[9]
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
-
Cell Migration: Add 100 µL of the pre-incubated cell suspension from step 2 to the top chamber of each insert.[9]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.[9]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the wells. Gently wipe the top side of the membrane to remove non-migrated cells.
-
To quantify the migrated cells in the lower chamber, add a fluorescent dye like Calcein-AM to the lower wells.[9]
-
Incubate for 30-60 minutes as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control from all other readings.
-
Plot the percentage of inhibition against the logarithm of the UCB 35625 concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Signaling Pathway Visualization
Caption: Simplified CCR1/CCR3 signaling pathway and its inhibition by UCB 35625.
References
- 1. rndsystems.com [rndsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. captivatebio.com [captivatebio.com]
- 4. UCB 35625 - Immunomart [immunomart.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Hydro-UCB35625
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with Hydro-UCB35625. This compound, also known as UCB35625, is a potent and selective dual antagonist of the chemokine receptors CCR1 and CCR3.[1][2][3] It functions as a non-competitive antagonist, meaning it does not directly compete with the natural ligands for the binding site but rather interacts with the transmembrane helices of the receptors to stabilize an inactive conformation.[2][4] This guide provides troubleshooting advice and detailed protocols to address common challenges, with a focus on overcoming acquired resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing a decreased response to this compound. What are the potential mechanisms of resistance?
A1: While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, plausible mechanisms, based on resistance to other receptor antagonists, include:
-
Target Modification: Mutations in the CCR1 or CCR3 genes, particularly in the transmembrane domains where the drug is hypothesized to bind (TM1, TM2, and TM7 for CCR1), could prevent this compound from effectively binding to and stabilizing the inactive state of the receptor.[4]
-
Receptor Upregulation: A significant increase in the expression of CCR1 or CCR3 on the cell surface could titrate out the drug, requiring higher concentrations to achieve the same level of antagonism.
-
Signaling Pathway Bypass: Cells may develop mechanisms to activate downstream signaling pathways (e.g., chemotaxis, calcium mobilization) that are independent of CCR1/CCR3 activation, thus circumventing the drug's inhibitory effect.
-
Drug Efflux: Increased expression of multidrug resistance transporters, such as P-glycoprotein (MDR1), could actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Ligand Overproduction: A substantial increase in the production of CCR1/CCR3 ligands (e.g., CCL3/MIP-1α, CCL5/RANTES, CCL11/Eotaxin) in the local microenvironment might partially overcome the non-competitive antagonism, especially if it leads to higher rates of receptor internalization.
Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?
A2: Resistance can be confirmed by performing a dose-response assay and calculating the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 value (typically >3-fold) in the suspected resistant cell line compared to the parental, sensitive cell line indicates the development of resistance.
Q3: What initial steps should I take to troubleshoot a lack of efficacy in my experiments?
A3:
-
Verify Compound Integrity: Ensure the compound has been stored correctly (at +4°C for solid form) and that the solvent (e.g., DMSO, ethanol) is of high quality. Prepare fresh dilutions for each experiment.
-
Confirm Target Expression: Verify that your cell model expresses CCR1 and/or CCR3 at the protein level using techniques like flow cytometry or Western blotting.
-
Optimize Assay Conditions: Ensure that the concentration of chemokine (e.g., MIP-1α, eotaxin) used to stimulate the cells is appropriate and not excessively high, as this could potentially overcome the antagonism.
-
Perform a Viability Assay: Rule out general cytotoxicity of the compound at the concentrations used, as this can be confounded with a specific antagonistic effect.
Data Presentation
Table 1: Inhibitory Activity of this compound (UCB35625)
| Assay Type | Target Receptor | Stimulating Ligand | Cell System | IC50 (nM) | Reference |
| Chemotaxis | CCR1 | MIP-1α | CCR1 Transfectants | 9.6 | [2] |
| Chemotaxis | CCR3 | Eotaxin | CCR3 Transfectants | 93.7 | [2] |
| Receptor Internalization | CCR1 | MIP-1α | Purified PMNLs | 19.8 | [5] |
| Receptor Internalization | CCR3 | Eotaxin | Purified PMNLs | 410 | [5] |
| HIV-1 Entry | CCR3 | HIV-1 isolate 89.6 | NP-2 cells | 57 | [2] |
Table 2: Hypothetical Data for Troubleshooting Resistance
| Cell Line | Treatment | IC50 for Chemotaxis (nM) | Relative CCR1 Expression (MFI) | Relative MDR1 Expression (Fold Change) |
| Parental Line | Vehicle | 10 | 100 | 1.0 |
| Resistant Sub-line | This compound | 150 | 250 | 8.5 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to the drug.
-
Initial Culture: Begin with a parental cell line known to be sensitive to this compound.
-
Dose Escalation:
-
Start by treating the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of the response).
-
Culture the cells until their growth rate returns to that of the untreated parental line.
-
Once the cells have adapted, double the concentration of this compound.
-
Repeat this dose-escalation process incrementally.
-
-
Resistance Confirmation: Periodically (e.g., every 4-6 weeks), perform a chemotaxis or calcium flux assay to determine the IC50. A significant increase in the IC50 value confirms resistance.
-
Resistant Clone Maintenance: Once a desired level of resistance is achieved, the resistant cell line can be maintained in a continuous culture with a maintenance dose of this compound (typically the IC50 of the parental line).
Protocol 2: Chemotaxis Assay to Determine IC50
This protocol uses a standard transwell plate to measure the inhibition of cell migration.
-
Cell Preparation: Starve the cells (e.g., CCR1-expressing monocytes) in serum-free media for 2-4 hours. Resuspend the cells in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Incubation: Mix the cell suspension with the various concentrations of this compound and incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add the appropriate chemokine ligand (e.g., 10 nM MIP-1α) to the lower wells of a 96-well transwell plate (e.g., 5 µm pore size).
-
Add the pre-incubated cell/compound mixture to the upper chamber of the transwell.
-
-
Migration: Incubate the plate at 37°C in a CO2 incubator for 1-3 hours.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a cell counting reagent (e.g., CellTiter-Glo) or by direct cell counting.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression model to calculate the IC50.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for confirming drug resistance.
Caption: Potential mechanisms of acquired resistance.
References
- 1. UCB35625 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UCB35625 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining Hydro-UCB35625 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hydro-UCB35625 in animal studies. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, commonly known as UCB35625, is a small molecule that acts as a potent antagonist for the chemokine receptors CCR1 and CCR3.[1][2][3][4][5] It inhibits the downstream signaling pathways associated with these receptors, which are involved in inflammatory responses.[1][3] Specifically, it has been shown to inhibit eosinophil shape change and chemotaxis induced by chemokines that bind to CCR1 and CCR3.[1][3]
Q2: Is "this compound" the standard nomenclature?
A2: The compound is most frequently referred to as UCB35625 in the scientific literature. The "Hydro-" prefix is not standard but may be used to indicate the hydrophobic nature of the molecule, a common characteristic of small molecule drugs that can present delivery challenges.
Q3: What are the known off-target effects of UCB35625?
A3: A significant consideration for in vivo studies is that UCB35625 has been reported to act as an agonist for chemokine receptors CCR2 and CCR5. This dual activity can complicate the interpretation of experimental results, making in vivo studies with this compound "prohibitively complex". Researchers should be aware of these off-target effects when designing their experiments and analyzing data.
Q4: What are the solubility characteristics of UCB35625?
A4: UCB35625 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Specifically, it is soluble up to 100 mM in DMSO and 50 mM in ethanol. Its hydrophobic nature means it has low solubility in aqueous solutions, which is a key challenge for in vivo delivery.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of this compound in animal models.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of UCB35625 upon dilution in aqueous buffer | Low aqueous solubility of the hydrophobic compound. | 1. Use a co-solvent system: Prepare a stock solution in 100% DMSO and then dilute it with a vehicle containing a solubilizing agent such as PEG400, Tween 80, or Cremophor EL. A final concentration of DMSO in the administered solution should be kept low (typically <10%) to avoid toxicity. 2. Formulate as a suspension: If a solution is not achievable, a homogenous suspension can be prepared using vehicles like 0.5% carboxymethylcellulose (CMC) in saline. Ensure the suspension is well-vortexed before each administration to ensure uniform dosing. |
| Inconsistent or poor bioavailability in vivo | - Inefficient absorption from the administration site. - Rapid metabolism or clearance. - Issues with the formulation. | 1. Optimize the administration route: Intraperitoneal (IP) or intravenous (IV) injections generally lead to higher bioavailability than subcutaneous (SC) or oral (PO) routes for hydrophobic compounds. However, the choice of route will depend on the experimental design. 2. Refine the formulation: Experiment with different concentrations of co-solvents and surfactants to improve solubility and absorption. The use of nanoparticle-based delivery systems can also be explored to enhance bioavailability. 3. Conduct pharmacokinetic (PK) studies: If possible, perform pilot PK studies to determine the concentration of UCB35625 in the plasma over time with different formulations and administration routes. |
| Observed toxicity or adverse effects in animals | - Toxicity of the vehicle (e.g., high concentration of DMSO). - Off-target effects of UCB35625. | 1. Vehicle toxicity: Minimize the concentration of organic solvents like DMSO in the final formulation. Conduct a vehicle-only control group to assess the effects of the delivery vehicle alone. 2. Compound toxicity: Perform a dose-response study to determine the maximum tolerated dose (MTD). Monitor animals closely for any signs of toxicity. Consider the known agonist activity on CCR2 and CCR5, which could contribute to unexpected biological effects. |
| Difficulty in interpreting in vivo results | The dual antagonist/agonist activity of UCB35625 on different chemokine receptors. | 1. Use specific controls: Include control groups that can help differentiate the effects of CCR1/CCR3 antagonism from CCR2/CCR5 agonism. This might involve using more specific antagonists for each receptor if available. 2. Ex vivo analysis: Complement in vivo studies with ex vivo analyses of target tissues to measure the expression and activity of all four receptors (CCR1, CCR3, CCR2, and CCR5) and their downstream signaling molecules. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 655.44 g/mol | |
| Formula | C₃₀H₃₇Cl₂IN₂O₂ | |
| IC₅₀ for CCR1 (MIP-1α-induced chemotaxis) | 9.6 nM | [1] |
| IC₅₀ for CCR3 (eotaxin-induced chemotaxis) | 93.7 nM | [1] |
| IC₅₀ for CCR3 (HIV-1 entry) | 57 nM | [1] |
| Solubility in DMSO | up to 100 mM | |
| Solubility in Ethanol | up to 50 mM |
Experimental Protocols
Note: Due to the reported complexity of in vivo studies with UCB35625, specific published protocols for its administration are scarce. The following protocol is a representative example for the in vivo delivery of a hydrophobic small molecule chemokine receptor antagonist and should be optimized for your specific experimental needs.
Representative Protocol for Intraperitoneal (IP) Administration of a Hydrophobic CCR1/CCR3 Antagonist in Mice
-
Preparation of Stock Solution:
-
Dissolve UCB35625 in 100% DMSO to create a stock solution of 10 mg/mL.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Preparation of Dosing Solution (Example for a 10 mg/kg dose):
-
For a 20g mouse, the required dose is 0.2 mg.
-
The volume of the stock solution needed is 20 µL (0.2 mg / 10 mg/mL).
-
The final injection volume should be around 100-200 µL. For a final volume of 200 µL, the vehicle will be 180 µL.
-
Vehicle Composition:
-
10% DMSO
-
40% PEG400
-
50% Saline
-
-
Procedure:
-
In a sterile microcentrifuge tube, add 80 µL of PEG400.
-
Add the 20 µL of the UCB35625 stock solution in DMSO to the PEG400 and vortex well.
-
Add 100 µL of sterile saline to the mixture.
-
Vortex thoroughly to ensure a homogenous solution. The final concentration will be 1 mg/mL.
-
Administer 200 µL of this solution to a 20g mouse for a 10 mg/kg dose.
-
-
-
Administration:
-
Restrain the mouse appropriately.
-
Inject the dosing solution intraperitoneally using a 27-gauge needle.
-
Administer the solution slowly to avoid discomfort.
-
-
Controls:
-
Vehicle Control: Administer the same volume of the vehicle (10% DMSO, 40% PEG400, 50% Saline) without UCB35625.
-
Untreated Control: A group of animals that receives no treatment.
-
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways of CCR1 and CCR3, which are antagonized by UCB35625.
Caption: CCR1 Signaling Pathway Antagonized by UCB35625.
Caption: CCR3 Signaling Pathway Antagonized by UCB35625.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D-pharmacophere models for CC chemokine receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delivery vehicles for small interfering RNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydro-UCB35625 experimental variability and solutions
< Technical Support Center: Hydro-UCB35625
For Research Use Only. Not for use in diagnostic procedures.
This document provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound this compound. Given that "this compound" is a novel investigational agent, this guide is based on established principles for working with small molecule kinase inhibitors and addresses common challenges observed during pre-clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Kinase-Associated Protein 7 (KAP7), a serine/threonine kinase implicated in pro-inflammatory signaling pathways. It functions as an ATP-competitive inhibitor, binding to the kinase domain of KAP7 and preventing the phosphorylation of its downstream substrates. Dysregulation of KAP7 is associated with the pathogenesis of various inflammatory diseases, making this compound a candidate for therapeutic development.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For most in-vitro assays, it is critical to ensure the final concentration of DMSO in the experimental medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced artifacts.[1][2] Always run a vehicle-only control to assess the effect of the solvent on your experimental system.[1]
Q3: How should I store this compound solutions?
A3: Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.
Q4: I am observing poor solubility when diluting my DMSO stock into aqueous buffer. What can I do?
A4: Poor aqueous solubility is a common challenge with hydrophobic small molecules.[1][2] Consider the following strategies:
-
pH Adjustment: The solubility of ionizable compounds can be influenced by pH. Assess if adjusting the buffer pH can improve solubility without compromising the assay.[1]
-
Use of Co-solvents or Surfactants: In some biochemical assays, the inclusion of a low concentration of a non-ionic surfactant, such as 0.01% Triton X-100, can help prevent aggregation and improve solubility.[2] However, compatibility with your specific assay must be validated.
Troubleshooting Experimental Variability
Problem 1: High variability in IC50 values in my in-vitro kinase assay.
-
Possible Cause: Inconsistent enzyme activity.
-
Solution: The autophosphorylation status of kinases can vary between batches and affect activity.[3] If applicable, pre-incubate the kinase with ATP to ensure a consistent phosphorylation state before starting the inhibitory assay. Also, ensure the enzyme concentration is appropriate for the assay window.
-
-
Possible Cause: Compound aggregation at high concentrations.
-
Solution: Aggregates can cause non-specific inhibition, often characterized by a steep, non-saturating dose-response curve.[2][4] Visually inspect solutions for any cloudiness. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates.[2]
-
-
Possible Cause: Different assay formats.
-
Solution: IC50 values are highly dependent on experimental conditions.[3] Luciferase-based assays that measure ATP consumption can sometimes be skewed by high kinase autophosphorylation.[3][5] Comparing results across different assay platforms (e.g., fluorescence polarization vs. radiometric) can help confirm findings.
-
Problem 2: Discrepancy between biochemical potency (IC50) and cellular activity (EC50).
-
Possible Cause: Poor cell permeability.
-
Solution: this compound may not efficiently cross the cell membrane to reach its intracellular target. This is a common reason for a significant rightward shift in potency from biochemical to cellular assays.[6] Consider performing cell permeability assays (e.g., PAMPA) to investigate this further.
-
-
Possible Cause: High ATP concentration in cells.
-
Solution: As an ATP-competitive inhibitor, this compound must compete with high intracellular ATP concentrations (typically 1-5 mM), which can reduce its apparent potency in a cellular context compared to an in-vitro assay with lower ATP levels.[7]
-
-
Possible Cause: Active efflux by transporters.
-
Solution: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
-
Problem 3: Toxicity observed in cell-based assays at concentrations near the effective dose.
-
Possible Cause: Off-target effects.
-
Solution: At higher concentrations, the inhibitor may affect other kinases or cellular pathways essential for cell survival.[1] To confirm the observed phenotype is due to on-target inhibition, use a multi-pronged approach:
-
Use a Negative Control Analog: Test a structurally similar but inactive analog of this compound. This analog should not produce the same cellular effect.[2]
-
Target Knockdown: Use genetic methods like siRNA or CRISPR to reduce the expression of KAP7. If the phenotype of KAP7 knockdown mimics the effect of the inhibitor, it supports an on-target mechanism.[2]
-
Rescue Experiments: Overexpress a mutant version of KAP7 that is resistant to this compound. If this rescues the cellular phenotype, it provides strong evidence for an on-target effect.[2]
-
-
-
Possible Cause: Compound instability.
-
Solution: The compound may degrade in the cell culture medium over the course of the experiment, and its degradation products could be toxic.[1] Assess the stability of this compound under your specific experimental conditions using methods like HPLC.
-
Data Presentation
Table 1: Physicochemical & In-Vitro Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₂₂H₂₅FN₄O₃ | |
| Molecular Weight | 428.46 g/mol | |
| Target | Kinase-Associated Protein 7 (KAP7) | Serine/Threonine Kinase |
| Kᵢ (KAP7) | 2.5 nM | Competitive binding assay |
| IC₅₀ (Biochemical) | 15 nM | In-vitro kinase assay (10 µM ATP) |
| EC₅₀ (Cellular) | 350 nM | Cellular phospho-substrate assay |
| Aqueous Solubility | < 1 µg/mL | pH 7.4 |
| DMSO Solubility | ~50 mg/mL |[2] |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment Type | Recommended Concentration Range | Key Considerations |
|---|---|---|
| In-Vitro Kinase Assay | 0.1 nM - 10 µM | Ensure final DMSO is ≤ 0.1%. |
| Cellular Target Engagement | 10 nM - 50 µM | Monitor for cytotoxicity at higher concentrations. |
| Cell Viability Assay | 10 nM - 100 µM | Run a vehicle control to account for solvent effects.[1] |
| In-Vivo Animal Models | 1 - 30 mg/kg | Formulation and route of administration are critical. |
Experimental Protocols
Protocol 1: In-Vitro KAP7 Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the IC50 of this compound against purified KAP7 by measuring ATP consumption.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Reaction Setup: In a white, opaque 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Kinase/Substrate Addition: Add 10 µL of a mix containing the purified KAP7 enzyme and its specific peptide substrate, prepared in kinase buffer.
-
Initiate Reaction: Add 10 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 25 µL of a commercial luminescent kinase assay reagent (which measures remaining ATP) to each well.
-
Read Plate: Incubate for an additional 10 minutes at room temperature, then measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signal to percent inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound binds to its target, KAP7, in intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or various concentrations of this compound for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Transfer the supernatant (soluble fraction) to a new tube. Analyze the amount of soluble KAP7 remaining at each temperature using Western blotting or another suitable protein detection method.
-
Data Interpretation: Binding of this compound should stabilize the KAP7 protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.
Visualizations
Caption: Hypothetical KAP7 signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for preclinical evaluation of a kinase inhibitor.
Caption: A decision tree for troubleshooting inconsistent cellular assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Hydro-UCB35625 cytotoxicity in cell lines
Welcome to the technical support center for Hydro-UCB35625. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to this compound-induced cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, and survival.[3][4] By inhibiting this pathway, this compound is designed to induce apoptosis (programmed cell death) in rapidly dividing cells, making it a compound of interest for oncology research.[2][4]
Q2: I am observing high cytotoxicity even at low concentrations of this compound. Is this expected?
A2: High cytotoxicity at low concentrations can be anticipated in cell lines that are highly dependent on the PI3K/AKT pathway for survival.[3] However, it can also stem from other factors. It is crucial to first verify the final concentration of your solvent (e.g., DMSO) in the culture medium, as it can induce cytotoxicity.[5] Additionally, low cell seeding density can make cells more susceptible to chemical insults.[6]
Q3: My cytotoxicity results with this compound are not reproducible. What could be the cause?
A3: Inconsistent results are a common challenge in cytotoxicity assays.[7] Several factors can contribute to this variability:
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.[8]
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment and avoid multiple freeze-thaw cycles of the stock solution.[8]
-
Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can lead to varied results.[6]
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
Potential Cause: Inconsistent cell seeding, presence of bubbles in wells, or edge effects in the microplate.
Suggested Solution:
-
Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding. When plating, gently swirl the plate between seeding wells to maintain suspension.
-
Pipetting Technique: When adding reagents, place the pipette tip below the surface of the liquid to prevent bubble formation. If bubbles are present, they can often be removed with a sterile 10µL pipette tip.[9][10]
-
Mitigate Edge Effects: To avoid the "edge effect" where wells on the perimeter of a plate evaporate more quickly, fill the outer wells with sterile PBS or medium without cells and use only the inner wells for your experiment.[11]
Problem 2: Conflicting Results Between Different Cytotoxicity Assays (e.g., MTT vs. Annexin V)
Potential Cause: Different assays measure distinct hallmarks of cell death. An MTT assay measures metabolic activity, while an Annexin V assay detects apoptosis.[12] A compound can be cytostatic (inhibit proliferation, affecting MTT readout) without immediately inducing apoptosis.
Suggested Solution:
-
Multi-Parametric Approach: It is best practice to use a combination of assays to build a comprehensive picture of the compound's effect.[7]
-
Time-Course Experiment: The kinetics of apoptosis and secondary necrosis can vary. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to understand the temporal effects of this compound.
Problem 3: Distinguishing Between Apoptosis and Necrosis
Potential Cause: At higher concentrations or after prolonged exposure, apoptotic cells can undergo secondary necrosis, confounding interpretation.[17]
Suggested Solution:
-
Annexin V and Propidium Iodide (PI) Staining: This is the gold-standard method for distinguishing between different stages of cell death via flow cytometry.[12][15]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (though this population can be difficult to distinguish from late apoptotic cells).[12]
-
-
Morphological Assessment: Observe cell morphology using microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells exhibit cell swelling and membrane rupture.[18]
Quantitative Data Summary
The following tables summarize representative data for this compound across various cell lines. (Note: This is simulated data for illustrative purposes.)
Table 1: IC50 Values of this compound after 48-hour treatment
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 250 |
| U87-MG | Glioblastoma | 85 |
| PC-3 | Prostate Cancer | 120 |
Table 2: Percentage of Apoptotic Cells (Annexin V+) after 24-hour treatment
| Cell Line | Concentration | % Apoptosis (Annexin V+) |
| MCF-7 | 100 nM | 65% |
| A549 | 100 nM | 15% |
| U87-MG | 100 nM | 55% |
| PC-3 | 100 nM | 40% |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C.[9][13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[19]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[12][15]
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound and controls for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately. It is recommended to analyze within one hour of staining.[12]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry | Semantic Scholar [semanticscholar.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonistic Effect of Hydro-UCB35625: A Comparative Guide
This guide provides a comprehensive comparison of Hydro-UCB35625 with other selective antagonists for the chemokine receptors CCR1 and CCR3. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound.
This compound, also known as UCB35625, is a potent small molecule antagonist of both CCR1 and CCR3.[1][2][3][4] Its dual antagonism makes it a valuable tool for studying the roles of these receptors in various physiological and pathological processes, including inflammatory diseases and HIV-1 entry.[1][4] This document compares the antagonistic activity of this compound with that of J113863 (its trans-isomer), BX 471 (a selective CCR1 antagonist), and SB 328437 (a selective CCR3 antagonist).
Comparative Antagonistic Activity
The following tables summarize the quantitative data on the antagonistic potency of this compound and its counterparts against CCR1 and CCR3. The data is derived from various in vitro assays, including chemotaxis, receptor internalization, and radioligand binding assays.
Table 1: Antagonistic Activity at CCR1
| Compound | Assay Type | Ligand | Cell Type | Potency (IC50/Ki) | Reference |
| This compound | Chemotaxis | MIP-1α (CCL3) | CCR1 Transfectants | IC50: 9.6 nM | [1][4] |
| This compound | Receptor Internalization | MIP-1α (CCL3) | Purified PMNL | IC50: 19.8 nM | [5] |
| J113863 (trans-isomer) | Chemotaxis | MIP-1α (CCL3) | CCR1 Transfectants | IC50: 9.6 nM | [1][4] |
| BX 471 | Radioligand Binding | MIP-1α (CCL3) | Human CCR1 | Ki: 1 nM | [6] |
| BX 471 | Ca2+ Mobilization | MIP-1α (CCL3) | Human CCR1 | IC50: 5.8 nM | [7] |
Table 2: Antagonistic Activity at CCR3
| Compound | Assay Type | Ligand | Cell Type | Potency (IC50) | Reference |
| This compound | Chemotaxis | Eotaxin (CCL11) | CCR3 Transfectants | IC50: 93.7 nM | [1][4] |
| This compound | Receptor Internalization | Eotaxin (CCL11) | Purified PMNL | IC50: 410 nM | [5] |
| This compound | HIV-1 Entry | HIV-1 Isolate 89.6 | NP-2/CD4/CCR3 Cells | IC50: 57 nM | [1][4] |
| SB 328437 | Radioligand Binding | Eotaxin (CCL11) | Human Eosinophils | IC50: 4 nM | |
| SB 328437 | Ca2+ Mobilization | Eotaxin (CCL11) | Human Eosinophils | IC50: 38 nM | |
| SB 328437 | Chemotaxis | Eotaxin (CCL11) | Human Eosinophils | IC50: ~20-40 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation: Cells expressing the target receptor (e.g., CCR1 or CCR3 transfectants, or primary cells like eosinophils) are cultured and harvested. The cells are washed and resuspended in a suitable assay medium.
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a 48-well microchamber) is used, with a porous membrane (typically 5-μm pore size for lymphocytes) separating the upper and lower wells.
-
Assay Procedure:
-
The chemoattractant (e.g., MIP-1α for CCR1 or eotaxin for CCR3) at a predetermined optimal concentration is added to the lower wells.
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the cells in the upper wells.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specific duration (e.g., 1-2 hours) to allow cell migration.
-
-
Quantification: Migrated cells in the lower chamber are collected and counted. This can be done using a flow cytometer or by manual counting with a microscope.
-
Data Analysis: The percentage of inhibition of cell migration at each concentration of the antagonist is calculated relative to the control (no antagonist). The IC50 value is then determined by fitting the data to a dose-response curve.
Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of a receptor from the cell surface upon ligand binding and the ability of an antagonist to block this process.
-
Cell Preparation: Cells expressing the target receptor are cultured and harvested.
-
Ligand Stimulation and Antagonist Treatment:
-
Cells are pre-incubated with different concentrations of the antagonist (e.g., this compound).
-
A stimulating ligand (e.g., MIP-1α or eotaxin) is then added to induce receptor internalization.
-
The cells are incubated at 37°C for a specified time to allow for internalization.
-
-
Staining:
-
The reaction is stopped by placing the cells on ice.
-
The cells are washed with cold PBS.
-
The remaining cell surface receptors are labeled with a fluorescently tagged antibody specific for the receptor.
-
-
Flow Cytometry Analysis: The fluorescence intensity of the labeled cells is measured using a flow cytometer. A decrease in fluorescence intensity compared to unstimulated cells indicates receptor internalization.
-
Data Analysis: The percentage of inhibition of receptor internalization is calculated for each antagonist concentration. The IC50 value is determined from the resulting dose-response curve.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the target receptor.
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Competition Binding:
-
A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-eotaxin) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (the competitor, e.g., this compound) are added to the wells.
-
-
Incubation and Filtration: The plate is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which separates the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of CCR1 and CCR3 and a typical experimental workflow for validating an antagonist.
Caption: CCR1 Signaling Pathway and Point of Inhibition.
Caption: CCR3 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Antagonist Validation.
References
- 1. CCR3 [bio.davidson.edu]
- 2. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BX 471 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CCR1 Antagonists: Hydro-UCB35625 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and transplant rejection.[1][2][3] This has led to the development of numerous small molecule antagonists aimed at blocking the pro-inflammatory signaling cascades initiated by the binding of its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[2][4][5] This guide provides a comparative overview of Hydro-UCB35625, a dual CCR1/CCR3 antagonist, and other notable CCR1 antagonists that have reached clinical development, supported by available experimental data.
Introduction to CCR1 Antagonism
CCR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, T cells, and neutrophils.[6][7] Upon activation by its cognate chemokines, CCR1 initiates a signaling cascade that leads to leukocyte migration, activation, and infiltration into inflamed tissues, thereby perpetuating the inflammatory response.[5][8] The development of CCR1 antagonists is a promising strategy to mitigate this pathological inflammation.[4] Several compounds have entered clinical trials, including CP-481,715, MLN3897, BX471, and AZD-4818.[9] this compound (also known as UCB35625 or the trans-isomer of J-113863) is a potent antagonist of both CCR1 and CCR3.[10][11]
Comparative Performance of CCR1 Antagonists
The following tables summarize the in vitro potency of this compound and other prominent CCR1 antagonists from various functional assays. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Ligand Binding to Human CCR1
| Compound | Assay Type | Ligand | Cell Line | IC50 / Ki | Citation |
| This compound | Radioligand Displacement | 125I-MIP-1α | CCR1-transfected cells | IC50 > 1000 nM | [10] |
| BX471 | Radioligand Displacement | 125I-MIP-1α | CCR1-expressing cells | Ki = 1 nM | [12] |
| CP-481,715 | Radioligand Displacement | 125I-CCL3 | CCR1-transfected HEK293 | IC50 = 74 nM | [2][13] |
| CP-481,715 | Direct Binding | [3H]CP-481,715 | CCR1-transfected HEK293 | Kd = 9.2 nM | [2] |
| MLN3897 | Radioligand Displacement | 125I-CCL3 | RPMI 8226 cells | IC50 = 10 nM | [14] |
| AZD4818 | Radioligand Displacement | 125I-CCL3 | RPMI 8226 cells | IC50 = 2.5 nM | [14] |
Table 2: Inhibition of CCR1-Mediated Functional Responses
| Compound | Assay Type | Stimulant | Cell Type | IC50 | Citation |
| This compound | Chemotaxis | MIP-1α | CCR1-transfected cells | 9.6 nM | [10] |
| BX471 | Calcium Mobilization | MIP-1α/CCL3 | CCR1-expressing HEK293 | 5.8 ± 1 nM | [1][12] |
| BX471 | Chemotaxis | CCL3 | RPMI 8226 cells | 3 nM | [14] |
| CP-481,715 | Calcium Mobilization | CCL3/CCL5 | Monocytes | 71 nM | [2] |
| CP-481,715 | Chemotaxis | CCL3/CCL5 | Monocytes | 55 nM | [2] |
| MLN3897 | Chemotaxis | CCL15 | Human monocytes | 2 nM | [15] |
| MLN3897 | CD11b Upregulation | CCL3 | Human whole blood | 210 nM | [15] |
| AZD4818 | Chemotaxis | CCL3 | RPMI 8226 cells | 1.6 nM | [14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the CCR1 signaling pathway and the experimental workflows used to assess their efficacy.
The binding of a chemokine to CCR1 triggers a conformational change, leading to the activation of associated G proteins. This initiates downstream signaling through phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, cell adhesion, and the regulation of gene expression. CCR1 antagonists prevent the initial binding of chemokines, thereby inhibiting this entire cascade.
The evaluation of CCR1 antagonists typically involves a series of in vitro assays. Binding assays are used to determine the affinity of the antagonist for the receptor, often by measuring its ability to displace a radiolabeled chemokine. Functional assays, such as calcium mobilization and chemotaxis assays, assess the antagonist's potency in inhibiting the cellular responses triggered by chemokine stimulation.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound for CCR1.
General Protocol:
-
Cell Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing CCR1 (e.g., HEK293-CCR1 transfectants, THP-1 cells).[2][14]
-
Assay Setup: In a multi-well plate, cell membranes are incubated with a constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-CCL3).[2][13]
-
Competition: Increasing concentrations of the unlabeled test antagonist are added to the wells.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.
-
Detection: The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of an antagonist to inhibit chemokine-induced intracellular calcium flux.
General Protocol:
-
Cell Preparation: CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1][16][17]
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of the CCR1 antagonist.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorometric plate reader or flow cytometer.
-
Ligand Stimulation: A CCR1 agonist (e.g., CCL3) is added to the cells to induce calcium mobilization.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Chemotaxis Assay
Objective: To assess the ability of an antagonist to block the directed migration of cells towards a chemoattractant.
General Protocol:
-
Assay Setup: A chemotaxis chamber (e.g., Transwell plate) is used, which consists of an upper and a lower chamber separated by a porous membrane.[18][19]
-
Chemoattractant: The lower chamber is filled with media containing a CCR1 ligand (chemoattractant).
-
Cell Preparation: CCR1-expressing cells are suspended in media, pre-incubated with the test antagonist at various concentrations, and then added to the upper chamber.
-
Incubation: The plate is incubated for a period to allow cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting, fluorescent labeling, or lysis and measurement of a cellular component.
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits cell migration by 50%.
Conclusion
The development of potent and selective CCR1 antagonists represents a promising therapeutic avenue for a range of inflammatory diseases. This compound demonstrates potent functional antagonism at the CCR1 receptor, although its dual activity at CCR3 should be considered in its therapeutic application. The comparative data presented here, alongside detailed experimental methodologies, provide a valuable resource for researchers in the field of chemokine receptor drug discovery. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison of the performance of these and other emerging CCR1 antagonists.
References
- 1. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CCR1 - Wikipedia [en.wikipedia.org]
- 9. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonist of chemokine receptors CCR1 and CCR3 | springermedicine.com [springermedicine.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. bu.edu [bu.edu]
- 18. researchgate.net [researchgate.net]
- 19. sartorius.com [sartorius.com]
A Comparative Analysis of Hydro-UCB35625 and J113863: Potent Antagonists of Chemokine Receptors CCR1 and CCR3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hydro-UCB35625 and J113863, two closely related small molecule antagonists of the chemokine receptors CCR1 and CCR3. This document synthesizes available experimental data to evaluate their performance and outlines the methodologies employed in key studies.
This compound and J113863 are stereoisomers, with this compound being the trans-isomer of J113863. Both compounds have demonstrated potent inhibitory activity against CCR1 and CCR3, which are key G protein-coupled receptors involved in inflammatory responses. Their ability to block the signaling of these receptors makes them valuable tools for research into inflammatory diseases and potential therapeutic candidates.
Performance Data
The inhibitory activity of this compound and J113863 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of a biological response. The following tables summarize the available IC50 data for both compounds against their target receptors.
Table 1: Inhibitory Activity (IC50) of this compound
| Target Receptor | Ligand | Assay Type | Cell Type | IC50 (nM) |
| CCR1 | MIP-1α | Chemotaxis | CCR1-transfected cells | 9.6[1] |
| CCR3 | Eotaxin | Chemotaxis | CCR3-transfected cells | 93.7[1] |
| CCR3 | HIV-1 isolate 89.6 | Viral Entry | NP-2 (glial cell line) | 57[1] |
Table 2: Inhibitory Activity (IC50) of J113863
| Target Receptor | Species | Assay Type | IC50 (nM) |
| CCR1 | Human | Not Specified | 0.9[1][2] |
| CCR1 | Mouse | Not Specified | 5.8[1][2] |
| CCR3 | Human | Not Specified | 0.58[1][2] |
| CCR3 | Mouse | Not Specified | 460[1][2] |
Experimental Protocols
The data presented above were primarily derived from chemotaxis assays, which measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Chemotaxis Assay Methodology
A common method for assessing the antagonist activity of compounds like this compound and J113863 is the Boyden chamber assay or a similar transwell migration assay. The general steps are as follows:
-
Cell Preparation: Cells expressing the target chemokine receptor (e.g., CCR1 or CCR3) are cultured and prepared. These can be cell lines stably transfected with the receptor of interest.
-
Chamber Setup: A multi-well plate with permeable supports (transwells) is used. The lower chamber contains a medium with a specific chemokine (e.g., MIP-1α for CCR1 or eotaxin for CCR3) that acts as a chemoattractant.
-
Antagonist Addition: The cells, suspended in a suitable medium, are pre-incubated with varying concentrations of the antagonist (this compound or J113863).
-
Cell Migration: The cell suspension containing the antagonist is added to the upper chamber of the transwell. The plate is then incubated for a set period to allow the cells to migrate through the permeable membrane towards the chemokine gradient in the lower chamber.
-
Quantification: After incubation, the number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or using a plate reader-based method.
-
IC50 Determination: The concentration of the antagonist that inhibits cell migration by 50% compared to the control (no antagonist) is determined and reported as the IC50 value.
Signaling Pathways
Both CCR1 and CCR3 are G protein-coupled receptors (GPCRs). Upon binding of their respective chemokine ligands, they initiate intracellular signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and cytokine release. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effects. Additionally, GPCRs can signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G protein-independent signaling.
Below are diagrams illustrating the general signaling pathways for CCR1 and CCR3.
References
A Comparative Analysis of Hydro-UCB35625 and Novel Chemokine Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of the dual CCR1/CCR3 antagonist, Hydro-UCB35625, against a selection of novel chemokine inhibitors. This document synthesizes available preclinical data to facilitate an informed evaluation of these compounds for further investigation.
Introduction
Chemokine receptors, particularly CCR1 and CCR3, are pivotal mediators in the inflammatory cascade, making them attractive targets for therapeutic intervention in a variety of diseases, including asthma, rheumatoid arthritis, and HIV-1 infection. This compound (also known as UCB35625) is a potent small molecule antagonist of both CCR1 and CCR3. This guide provides a comparative overview of its preclinical efficacy alongside other novel chemokine inhibitors, focusing on quantitative data from key in vitro assays.
Mechanism of Action
This compound functions as a non-competitive antagonist of CCR1 and CCR3. This mode of action suggests that it binds to a site on the receptors distinct from the natural chemokine binding site, thereby preventing the conformational changes necessary for signal transduction and subsequent cellular responses, such as chemotaxis and receptor internalization.
The novel chemokine inhibitors selected for this comparison exhibit varied mechanisms of action:
-
Cenicriviroc is a dual antagonist of CCR2 and CCR5, playing a role in blocking the entry of HIV into host cells and modulating inflammatory responses.[1][2][3][4][5][6][7][8][9]
-
GW766994 is a selective antagonist of CCR3, a key receptor in eosinophil-mediated inflammation.[10]
-
Ki19003 is another CCR3 antagonist that has demonstrated efficacy in inhibiting eosinophil migration.
Comparative Efficacy: In Vitro Data
The following tables summarize the available quantitative data on the inhibitory activities of this compound and the selected novel chemokine inhibitors. It is important to note that the data has been compiled from various sources and the experimental conditions may not be identical.
Table 1: Inhibition of Chemotaxis
| Compound | Target(s) | Cell Type | Chemoattractant | IC50 (nM) | Reference |
| This compound | CCR1 | Transfected cells | MIP-1α | 9.6 | |
| This compound | CCR3 | Transfected cells | Eotaxin | 93.7 | |
| Cenicriviroc | CCR2/CCR5 | - | - | Data not available | - |
| GW766994 | CCR3 | - | - | Data not available | - |
| Ki19003 | CCR3 | Eosinophils | - | Qualitative inhibition reported | - |
Table 2: Receptor Binding Affinity
| Compound | Target(s) | Assay Type | Kᵢ (nM) | pIC50 | IC50 (nM) | Reference |
| This compound | CCR1/CCR3 | Radioligand Binding | Data not available | - | - | - |
| Cenicriviroc | CCR2/CCR5 | - | Data not available | - | - | - |
| GW766994 | CCR3 | - | - | 8.0 | 10 | - |
*pIC50 is the negative logarithm of the IC50 value.
Table 3: Inhibition of HIV-1 Entry
| Compound | Target | Cell Line | HIV-1 Isolate | IC50 (nM) | Reference |
| This compound | CCR3 | Glial cells | Primary isolate 89.6 | 57 | |
| Cenicriviroc | CCR5 | - | R5 HIV-2 isolates | 0.03 - 0.98 (EC50) | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 4. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction–associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Hydro-UCB35625: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemokine receptor antagonist Hydro-UCB35625, focusing on its cross-reactivity with various receptors. The information is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.
This compound is recognized as a potent antagonist of the chemokine receptors CCR1 and CCR3.[1] Understanding its interaction with other receptors is crucial for predicting its therapeutic efficacy and potential side effects.
Quantitative Analysis of Receptor Inhibition
The following table summarizes the inhibitory activity of this compound against its primary targets and known off-targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity in functional assays.
| Target Receptor | Ligand Used in Assay | Assay Type | IC50 (nM) | Reference |
| CCR1 | MIP-1α (CCL3) | Chemotaxis | 9.6 | [1] |
| CCR3 | Eotaxin (CCL11) | Chemotaxis | 93.7 | [1] |
| CCR1 | MIP-1α (CCL3) | Receptor Internalization | 19.8 (± 1.7) | [2] |
| CCR3 | Eotaxin (CCL11) | Receptor Internalization | 410 (± 1.6) | [2] |
| CCR3 | HIV-1 isolate 89.6 | Viral Entry | 57 | [1] |
| CCR2 | Not specified | Binding Assay | Low Affinity | |
| CCR5 | Not specified | Binding Assay | Low Affinity |
Note: "Low Affinity" indicates that while binding has been observed, the specific IC50 or Ki values were not provided in the referenced literature, suggesting significantly weaker interaction compared to the primary targets.
Experimental Protocols
The data presented in this guide were generated using established experimental methodologies. Below are generalized protocols for the key assays cited.
Radioligand Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand specific for the target receptor is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
3. Separation and Detection:
-
The reaction mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
1. Cell Preparation:
-
A suitable cell line expressing the chemokine receptor of interest (e.g., a T-cell line) is cultured and harvested.
-
The cells are washed and resuspended in an appropriate assay medium.
2. Assay Setup:
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.
-
The lower chamber is filled with the assay medium containing a specific chemokine (e.g., MIP-1α for CCR1, Eotaxin for CCR3).
-
The test compound (this compound) at various concentrations is added to the lower chamber.
-
The cell suspension is added to the upper chamber.
3. Incubation:
-
The chamber is incubated for a sufficient time to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
4. Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface of the membrane are fixed and stained.
-
The number of migrated cells is quantified by microscopy or by using a plate reader if the cells are fluorescently labeled.
5. Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each concentration of the test compound relative to the control (chemokine alone).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of chemokine receptors and a typical workflow for assessing receptor cross-reactivity.
Caption: General signaling pathway of chemokine receptors leading to chemotaxis.
Caption: Workflow for assessing receptor cross-reactivity.
Discussion and Limitations
This compound demonstrates potent antagonism at CCR1 and CCR3. The available data also indicates some level of interaction with CCR2 and CCR5, albeit at lower affinities. It is important to note that a comprehensive screening of this compound against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and enzymes has not been reported in the publicly available literature. Therefore, the full cross-reactivity profile of this compound remains to be elucidated.
For a complete assessment of its selectivity, it is recommended that this compound be tested against a comprehensive panel of receptors, particularly other chemokine receptors and closely related GPCRs. This would provide a more complete picture of its potential for off-target effects and aid in the interpretation of in vivo studies.
Researchers using this compound should be mindful of its known interactions with CCR2 and CCR5 and consider the potential for effects mediated by these receptors, especially at higher concentrations. Further investigation into the functional consequences of these off-target interactions is warranted.
References
A Comparative Guide to Biased Agonism at CCR2 and CCR5: The Case of UCB35625 and its Enantiomer
A new perspective on CCR2 and CCR5 modulation has emerged with the characterization of UCB35625 and its enantiomer, J113863. Contrary to initial assumptions, these molecules exhibit nuanced, biased signaling at the C-C chemokine receptors 2 and 5, offering a compelling case study in functional selectivity. This guide provides a comparative analysis of these compounds against endogenous ligands and other synthetic modulators, supported by quantitative data and detailed experimental methodologies for researchers in drug discovery and pharmacology.
Initially identified as an antagonist of CCR1 and CCR3, the compound UCB35625, along with its enantiomer J113863, has been shown to possess partial agonist and biased signaling properties at CCR2 and CCR5. This discovery highlights the complexity of GPCR pharmacology, where stereochemistry can dictate the activation of distinct intracellular signaling pathways. This guide will delve into the biased agonism of these compounds, comparing their signaling profiles to the endogenous chemokines CCL2 (for CCR2) and CCL5 (for CCR5), as well as the dual antagonist Cenicriviroc.
Comparative Analysis of Ligand Signaling at CCR2 and CCR5
The functional selectivity of a ligand is determined by its ability to preferentially activate one signaling pathway over another, typically the G protein-dependent pathway or the β-arrestin-mediated pathway. The following tables summarize the potency (pEC50/pIC50) and efficacy (Emax) of UCB35625, J113863, endogenous ligands, and Cenicriviroc at CCR2 and CCR5 across different signaling assays.
Table 1: Comparative Signaling Profile of Ligands at Human CCR2b
| Ligand | Assay Type | Parameter | Value | Reference |
| CCL2 | Gαi1 activation | pEC50 | 8.1 ± 0.1 | [Corbisier et al., 2017] |
| Emax | 100% | [Corbisier et al., 2017] | ||
| β-arrestin 2 recruitment | pEC50 | 7.9 ± 0.1 | [Corbisier et al., 2017] | |
| Emax | 100% | [Corbisier et al., 2017] | ||
| Chemotaxis | pEC50 | 8.5 ± 0.1 | [Corbisier et al., 2017] | |
| Emax | 100% | [Corbisier et al., 2017] | ||
| J113863 | Gαi1 activation | pEC50 | 6.5 ± 0.1 | [Corbisier et al., 2017] |
| Emax | 75 ± 4% | [Corbisier et al., 2017] | ||
| β-arrestin 2 recruitment | pEC50 | 6.2 ± 0.1 | [Corbisier et al., 2017] | |
| Emax | 44 ± 3% | [Corbisier et al., 2017] | ||
| Chemotaxis | pEC50 | 6.9 ± 0.1 | [Corbisier et al., 2017] | |
| Emax | 55 ± 5% | [Corbisier et al., 2017] | ||
| UCB35625 | Gαi1 activation | pEC50 | 6.4 ± 0.1 | [Corbisier et al., 2017] |
| Emax | 72 ± 5% | [Corbisier et al., 2017] | ||
| β-arrestin 2 recruitment | pEC50 | - | [Corbisier et al., 2017] | |
| Emax | No activity | [Corbisier et al., 2017] | ||
| Chemotaxis | pEC50 | 6.8 ± 0.1 | [Corbisier et al., 2017] | |
| Emax | 51 ± 4% | [Corbisier et al., 2017] | ||
| Cenicriviroc | CCL2-induced Ca2+ flux | pIC50 | 8.4 | [Kruger et al., 2019] |
Table 2: Comparative Signaling Profile of Ligands at Human CCR5
| Ligand | Assay Type | Parameter | Value | Reference |
| CCL5 | Gαi1 activation | pEC50 | 8.8 ± 0.1 | [Corbisier et al., 2017] |
| Emax | 100% | [Corbisier et al., 2017] | ||
| β-arrestin 2 recruitment | pEC50 | 8.5 ± 0.1 | [Corbisier et al., 2017] | |
| Emax | 100% | [Corbisier et al., 2017] | ||
| Chemotaxis | pEC50 | 9.0 ± 0.1 | [Corbisier et al., 2017] | |
| Emax | 100% | [Corbisier et al., 2017] | ||
| J113863 | Gαi1 activation | pEC50 | 6.7 ± 0.1 | [Corbisier et al., 2017] |
| Emax | 85 ± 6% | [Corbisier et al., 2017] | ||
| β-arrestin 2 recruitment | pEC50 | 6.4 ± 0.1 | [Corbisier et al., 2017] | |
| Emax | 52 ± 4% | [Corbisier et al., 2017] | ||
| Chemotaxis (Antagonist) | pIC50 | 6.5 ± 0.1 | [Corbisier et al., 2017] | |
| UCB35625 | Gαi1 activation | pEC50 | 6.6 ± 0.1 | [Corbisier et al., 2017] |
| Emax | 82 ± 7% | [Corbisier et al., 2017] | ||
| β-arrestin 2 recruitment | pEC50 | - | [Corbisier et al., 2017] | |
| Emax | No activity | [Corbisier et al., 2017] | ||
| Chemotaxis | pEC50 | 7.0 ± 0.1 | [Corbisier et al., 2017] | |
| Emax | 48 ± 3% | [Corbisier et al., 2017] | ||
| Cenicriviroc | CCL5-induced Ca2+ flux | pIC50 | 8.8 | [Kruger et al., 2019] |
Signaling Pathways and Biased Agonism
Upon activation by an agonist, CCR2 and CCR5, like other G protein-coupled receptors (GPCRs), can initiate downstream signaling through two major pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. The endogenous ligands for CCR2 (CCL2) and CCR5 (CCL5) are considered balanced agonists, as they activate both pathways to a similar extent.
In contrast, J113863 and UCB35625 display biased agonism. J113863 acts as a partial agonist for both G protein activation and β-arrestin recruitment at both CCR2 and CCR5, although its efficacy for β-arrestin recruitment is notably lower. Interestingly, while it promotes chemotaxis through CCR2, it antagonizes chemokine-induced migration via CCR5. UCB35625 exhibits a clearer G protein bias; it partially activates G protein signaling at both receptors but fails to recruit β-arrestin 2. This differential activation of signaling pathways is a hallmark of biased agonism.
Caption: Biased signaling at CCR2/CCR5 by different ligands.
Experimental Workflows and Protocols
The characterization of biased agonism requires a multi-assay approach to quantify the activity of a compound on different signaling branches. A typical workflow involves comparing the ligand's effect on G protein activation and β-arrestin recruitment.
Caption: Experimental workflow for assessing biased agonism.
Experimental Protocol: G Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the ability of a ligand to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells stably expressing CCR2 or CCR5) to confluency.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
[³⁵S]GTPγS Binding Assay:
-
In a 96-well plate, combine cell membranes (10-20 µg of protein), GDP (e.g., 10 µM), and varying concentrations of the test ligand in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are analyzed using non-linear regression to determine pEC50 and Emax values.
-
Experimental Protocol: β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can be used to monitor the recruitment of β-arrestin to an activated GPCR.
-
Cell Line and Reagents:
-
Use a cell line (e.g., HEK293) co-expressing the receptor of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
The BRET substrate (e.g., coelenterazine h) is required for the generation of luminescence.
-
-
BRET Assay Protocol:
-
Plate the engineered cells in a white, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with a suitable assay buffer (e.g., PBS with Ca²⁺ and Mg²⁺).
-
Add varying concentrations of the test ligand to the wells and incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Add the BRET substrate (e.g., coelenterazine h at a final concentration of 5 µM) to each well.
-
Immediately measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with two filters: one for the donor emission (e.g., 485 nm) and one for the acceptor emission (e.g., 530 nm).
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The net BRET ratio is obtained by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of ligand-treated cells.
-
Plot the net BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.
-
By employing these and other functional assays, researchers can build a comprehensive understanding of the signaling profiles of novel compounds, paving the way for the development of next-generation therapeutics with improved efficacy and reduced side effects.
Comparative Analysis of Hydro-UCB35625 in Different Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Hydro-UCB35625, a potent dual antagonist of chemokine receptors CCR1 and CCR3, in the context of various inflammatory disease models. This document summarizes its in vitro potency, discusses its potential and limitations in vivo, and presents data alongside other relevant CCR1 and CCR3 antagonists.
Executive Summary
This compound, more commonly referred to as UCB35625, is a small molecule that has demonstrated significant potency as a dual antagonist for two key chemokine receptors: CCR1 and CCR3. These receptors play crucial roles in orchestrating the migration of inflammatory cells, such as eosinophils and monocytes, to sites of inflammation. This activity makes them attractive targets for therapeutic intervention in a range of inflammatory and autoimmune conditions.
While UCB35625 has shown promising results in laboratory-based (in vitro) studies, its progression into live animal (in vivo) and clinical research has been complicated by the discovery of off-target effects. Specifically, it has been found to act as an agonist (activator) for two other chemokine receptors, CCR2 and CCR5.[1] This complex pharmacological profile, where it blocks some receptors while activating others, makes it challenging to interpret the results of in vivo studies and has likely limited its further development for the disease models discussed in this guide.
This guide aims to provide a clear and objective comparison of UCB35625 with other CCR1 and CCR3 antagonists that have been investigated for similar therapeutic applications. The analysis is based on publicly available data, and it is important to note that direct head-to-head comparative studies are scarce. Therefore, comparisons are often made between data from separate studies, and these should be interpreted with caution due to potential variations in experimental conditions.
Comparative In Vitro Potency
The potency of a drug is a critical measure of its effectiveness. In the following table, the in vitro potency of UCB35625 is compared with that of other selected CCR1 and CCR3 antagonists. The data is presented as IC50 values, which indicate the concentration of the drug required to inhibit 50% of the target receptor's activity. A lower IC50 value signifies a more potent compound.
Table 1: In Vitro Potency (IC50) of Selected CCR1 and CCR3 Antagonists
| Compound | Target(s) | Assay Type | IC50 (nM) |
| UCB35625 | CCR1 | MIP-1α-induced chemotaxis | 9.6[2] |
| CCR3 | Eotaxin-induced chemotaxis | 93.7[2] | |
| CCR3 | HIV-1 entry inhibition | 57[2] | |
| BX471 | CCR1 | Not Specified | Data not available in searched results |
| MLN3897 | CCR1 | Not Specified | Data not available in searched results |
| GW766994 | CCR3 | Not Specified | Data not available in searched results |
| SB328437 | CCR3 | Eosinophil chemotaxis | 24[1] |
Performance in Preclinical Disease Models
Evaluating the efficacy of a drug in animal models of disease is a crucial step in its development. However, as previously mentioned, the complex pharmacology of UCB35625 has limited the availability of in vivo data, particularly in direct comparison with other antagonists. The following table summarizes the available findings for UCB35625 and other relevant compounds in models of asthma, rheumatoid arthritis, and multiple sclerosis.
Table 2: Summary of In Vivo Efficacy in Animal Models of Disease
| Disease Model | Compound | Target(s) | Key Findings |
| Asthma (Ovalbumin-induced) | UCB35625 | CCR1/CCR3 | In vivo data is complicated by agonist activity at CCR2 and CCR5.[1] |
| GW766994 | CCR3 | Did not lead to a significant reduction in sputum eosinophils in a clinical trial with asthmatic patients. | |
| SB328437 | CCR3 | Shown to suppress the accumulation of eosinophils in the lungs of mice in an ovalbumin-induced asthma model.[1] | |
| Rheumatoid Arthritis (Collagen-induced) | UCB35625 | CCR1/CCR3 | Direct comparative in vivo data in this model is not readily available. |
| MLN3897 | CCR1 | Did not show significant clinical activity in rheumatoid arthritis patients who were also receiving methotrexate. | |
| Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) | UCB35625 | CCR1/CCR3 | Direct comparative in vivo data in this model is not readily available. |
| BX471 | CCR1 | Did not demonstrate therapeutic efficacy in a Phase II clinical trial for relapsing-remitting multiple sclerosis. |
Visualizing Mechanisms and Methods
To better understand the context of this comparative analysis, the following diagrams illustrate the relevant biological pathways and experimental workflows.
CCR1 & CCR3 Signaling Pathway
The diagram below illustrates the general signaling pathway of CCR1 and CCR3 and indicates the point of intervention for an antagonist like UCB35625.
Caption: CCR1/CCR3 signaling and antagonism by UCB35625.
Experimental Workflow: Ovalbumin-Induced Asthma Model
This is a standard preclinical model used to induce and study allergic airway inflammation.
Caption: Workflow for Ovalbumin-Induced Asthma Model.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely accepted preclinical model for rheumatoid arthritis.
Caption: Workflow for Collagen-Induced Arthritis Model.
Experimental Workflow: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for studying multiple sclerosis.
References
Validating Hydro-UCB35625 Binding Affinity to CCR3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hydro-UCB35625's binding affinity to the C-C chemokine receptor 3 (CCR3) against other known antagonists. This document summarizes key experimental data, outlines detailed protocols, and visualizes relevant biological pathways and experimental workflows to offer an objective assessment.
Executive Summary
This compound, also known as UCB35625, is a potent antagonist of the CCR3 receptor, a key player in inflammatory responses, particularly in allergic diseases like asthma. This guide benchmarks the performance of this compound against other established CCR3 antagonists, namely SB-328437, J-113863, and ALK4290. While this compound demonstrates effective functional antagonism in chemotaxis assays, it is noteworthy that higher concentrations are required for ligand displacement in direct binding assays compared to other antagonists. This suggests a potentially different mechanism of action.
Comparison of CCR3 Antagonist Binding Affinities
The binding affinity of a compound to its target is a critical parameter in drug development. The following table summarizes the available data for this compound and its competitors. It is important to note that the assay methodologies for determining these values differ, which can influence the direct comparison of potency.
| Compound | Assay Type | Target | IC50 / Ki (nM) |
| This compound | Eotaxin-induced Chemotaxis Inhibition | Human CCR3 | 93.8[1] |
| SB-328437 | Radioligand Binding Assay | Human CCR3 | 4.5[2] |
| J-113863 | Radioligand Binding Assay | Human CCR3 | 0.58[1][3] |
| ALK4290 | Radioligand Binding Assay | Human CCR3 | 3.2 (Ki)[2] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant for a drug; a smaller Ki value indicates greater binding affinity. The data for this compound is from a functional assay (chemotaxis), while the data for the other compounds are from direct binding assays. Competitive ligand binding assays have shown that considerably larger concentrations of UCB35625 are needed for effective ligand displacement than are required for the inhibition of receptor function[3].
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the binding affinity data. Below are outlines of the key experimental protocols used to characterize these CCR3 antagonists.
Radioligand Binding Assay (for SB-328437, J-113863, ALK4290)
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. This competitive assay measures the ability of a test compound (e.g., a CCR3 antagonist) to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (IC50 or Ki) of a test compound to the CCR3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CCR3 receptor.
-
Radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin).
-
Test compounds (unlabeled CCR3 antagonists).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the cell membranes expressing CCR3 in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay (for this compound)
Chemotaxis assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant. This is a functional assay that assesses the antagonist's ability to block the downstream signaling of the receptor.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting CCR3-mediated cell migration.
Materials:
-
A cell line that expresses CCR3 and is known to migrate in response to CCR3 ligands (e.g., eosinophils or a transfected cell line).
-
A CCR3 ligand (chemoattractant), such as eotaxin.
-
Test compound (this compound).
-
Chemotaxis chamber (e.g., Boyden chamber or a multi-well plate with a porous membrane).
-
Cell culture medium.
-
Cell staining and counting equipment.
Procedure:
-
Cell Preparation: The CCR3-expressing cells are prepared and suspended in the appropriate medium.
-
Assay Setup: The chemoattractant (eotaxin) is placed in the lower chamber of the chemotaxis device.
-
Incubation with Antagonist: The cells are pre-incubated with various concentrations of the test compound (this compound).
-
Cell Migration: The cell suspension (containing the antagonist) is placed in the upper chamber, separated from the lower chamber by a porous membrane. The setup is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or using an automated cell counter.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.
Visualizing the Molecular Landscape
To better understand the context of this compound's function, the following diagrams illustrate the CCR3 signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: CCR3 signaling cascade upon ligand binding and its inhibition by this compound.
Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of UCB35625 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for UCB35625, a potent dual antagonist of the chemokine receptors CCR1 and CCR3. The information is intended to aid in the replication of key findings and to offer a comparative perspective against other relevant receptor antagonists.
Introduction to UCB35625
UCB35625 is a small molecule inhibitor that selectively targets and antagonizes the function of two key chemokine receptors: CCR1 and CCR3. These receptors are implicated in a variety of inflammatory and infectious diseases. The primary mechanism of action for UCB35625 involves binding to the transmembrane helices of these receptors, which is thought to prevent the conformational changes necessary for intracellular signaling and subsequent cellular responses, such as chemotaxis and receptor internalization.
Comparative Performance Data
The following tables summarize the in vitro potency of UCB35625 in comparison to other selective antagonists for CCR1 and CCR3.
Table 1: Comparative Inhibitory Activity against CCR1
| Compound | Target | Assay Type | Ligand | Cell Type | Potency (IC50/Ki) |
| UCB35625 | CCR1 | Chemotaxis | MIP-1α | CCR1 Transfectants | 9.57 nM (IC50) |
| BX 471 | CCR1 | Ca2+ Mobilization | MIP-1α/CCL3 | Human CCR1 Expressing Cells | 5.8 ± 1 nM (IC50)[1] |
| BX 471 | CCR1 | Ligand Binding | - | Human CCR1 | 1 nM (Ki)[2][3] |
Table 2: Comparative Inhibitory Activity against CCR3
| Compound | Target | Assay Type | Ligand | Cell Type | Potency (IC50) |
| UCB35625 | CCR3 | Chemotaxis | Eotaxin | CCR3 Transfectants | 93.8 nM |
| UCB35625 | CCR3 | Receptor Internalization | Eotaxin | Purified PMNL | 410 ± 1.6 nM[4] |
| SB-297006 | CCR3 | Eosinophil Migration | Eotaxin, Eotaxin-2, MCP-4 | Human Eosinophils | Potent inhibition (specific IC50 not provided in snippets)[5] |
| SB-328437 | CCR3 | Eosinophil Migration | Eotaxin, Eotaxin-2, MCP-4 | Human Eosinophils | Potent inhibition (specific IC50 not provided in snippets)[5] |
Signaling Pathway of CCR1/CCR3 Antagonism by UCB35625
The following diagram illustrates the mechanism of action of UCB35625 in blocking the signaling cascade initiated by chemokine binding to CCR1 and CCR3.
Experimental Protocols
To ensure the reproducibility of the cited experimental data, detailed methodologies for key assays are provided below.
In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol outlines the steps to assess the ability of UCB35625 to inhibit chemokine-induced cell migration.
Experimental Workflow: Boyden Chamber Assay
Detailed Steps:
-
Cell Culture: Culture cells expressing the chemokine receptor of interest (e.g., CCR1 or CCR3 transfectants) under standard conditions.
-
Chamber Preparation: Use a multi-well Boyden chamber apparatus with a microporous membrane (select pore size appropriate for the cell type).
-
Chemoattractant Preparation: Prepare a solution of the specific chemokine (e.g., MIP-1α for CCR1, eotaxin for CCR3) in a suitable buffer and add it to the lower wells of the chamber.
-
Cell Preparation and Treatment: Harvest the cells and resuspend them in a serum-free medium. Pre-incubate the cells with various concentrations of UCB35625 or a vehicle control for a specified time.
-
Migration: Add the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells in several microscopic fields to determine the extent of migration.
Receptor Internalization Assay (Flow Cytometry)
This protocol describes how to measure the inhibition of chemokine-induced receptor internalization by UCB35625 using flow cytometry.
Experimental Workflow: Receptor Internalization Assay
Detailed Steps:
-
Cell Preparation: Grow cells expressing the target receptor (CCR1 or CCR3) to a suitable confluency.
-
Treatment: Pre-incubate the cells with the desired concentrations of UCB35625 or a vehicle control.
-
Stimulation: Add the appropriate chemokine (e.g., eotaxin for CCR3) to the cell culture to induce receptor internalization and incubate for a specific time at 37°C.
-
Stopping the Reaction: Halt the internalization process by placing the cells on ice and washing with cold PBS.
-
Staining: Stain the cells with a fluorescently labeled primary antibody specific for the extracellular domain of the target receptor.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the stained cells using a flow cytometer. A decrease in the mean fluorescence intensity corresponds to a reduction in the number of receptors on the cell surface due to internalization.
-
Data Analysis: Calculate the percentage of receptor internalization by comparing the mean fluorescence intensity of the treated cells to that of the untreated control cells.
References
- 1. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BX 471 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydro-UCB35625 in head-to-head studies with other anti-inflammatory agents
A Note on Nomenclature: The compound of interest, referred to as "Hydro-UCB35625" in the initial query, is identified in scientific literature as UCB35625 , also known by its trans-isomer designation, J113863 . This guide will proceed using the correct nomenclature.
Introduction
UCB35625 is a small molecule, potent, and selective dual antagonist of the chemokine receptors CCR1 and CCR3.[1][2][3][4][5] These receptors are key players in the inflammatory cascade, primarily involved in the recruitment of leukocytes, such as eosinophils and monocytes, to sites of inflammation. By blocking these receptors, UCB35625 inhibits the downstream signaling pathways that lead to cell migration and activation, positioning it as a potential therapeutic agent for eosinophil-mediated inflammatory disorders like asthma.[2][5]
This guide provides a summary of the available preclinical data on UCB35625 and outlines the methodologies for key experiments in the field. It is important to note that while data on the in-vitro activity of UCB35625 is available, publicly accessible head-to-head studies directly comparing its performance against other anti-inflammatory agents are lacking.
Mechanism of Action: Dual Antagonism of CCR1 and CCR3
Chemokines, upon binding to their cognate G protein-coupled receptors (GPCRs) like CCR1 and CCR3, trigger a conformational change in the receptor. This activates intracellular signaling cascades, including the mobilization of intracellular calcium and the activation of pathways leading to cellular chemotaxis (directed cell movement).
UCB35625 acts as a non-competitive antagonist.[2] It is believed to interact with the transmembrane helices of CCR1 and CCR3, stabilizing the receptors in an inactive conformation. This prevents the conformational changes necessary for intracellular signaling, even when the natural chemokine ligands are present.[2] Consequently, downstream events like calcium mobilization and, ultimately, leukocyte migration to inflammatory sites are inhibited.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist of chemokine receptors CCR1 and CCR3 | springermedicine.com [springermedicine.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Procedural Guide
Prudent management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For novel or uncharacterized compounds, such as "Hydro-UCB35625," where a specific Safety Data Sheet (SDS) is unavailable, a cautious and systematic approach to disposal is paramount. Researchers and laboratory personnel must operate under the assumption that such substances are hazardous.[1] This guide provides a step-by-step framework for the proper disposal of new chemical entities, ensuring compliance with safety regulations and promoting a secure research environment.
I. Immediate Safety Protocols & Characterization
Before beginning any experimental work that will generate waste, it is crucial to establish a designated area for handling the novel compound.[2] If the hazards of a new chemical are unknown, it should be treated as a particularly hazardous substance.[1][2]
A. Initial Hazard Assessment:
-
Consult Internal Documentation: If "this compound" is an internally synthesized compound, consult all available batch records, synthesis protocols, and analytical data for potential hazard information.
-
Structural Analogs: Analyze the chemical structure of "this compound" for any functional groups or structural similarities to known hazardous materials. This can provide clues to its potential reactivity, toxicity, and environmental risks.
-
Physical and Chemical Properties: A preliminary understanding of the compound's properties is essential for safe handling and disposal. Key parameters to determine are summarized in the table below.
| Property | Relevance to Disposal | Determination Method |
| Physical State | Determines the type of waste container and segregation needs (solid, liquid, gas). | Visual Inspection |
| pH (for aqueous solutions) | Corrosivity hazard; solutions with pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste.[3][4] | pH paper or meter |
| Flash Point | Ignitability hazard; liquids with a flash point below 140°F (60°C) are typically considered ignitable hazardous waste.[4] | Refer to SDS of similar compounds or experimental determination if safe. |
| Reactivity | Potential for violent reaction with other substances (e.g., water, air, other chemicals).[4] | Review of chemical structure for reactive groups; careful, small-scale testing if necessary and deemed safe. |
| Solubility | Informs potential for environmental contamination and choice of spill cleanup materials. | Experimental determination |
| Toxicity | Guides personal protective equipment (PPE) selection and waste handling procedures. | In the absence of data, assume high toxicity. |
B. Personal Protective Equipment (PPE):
-
At a minimum, standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, should be worn.[1]
-
For compounds with unknown inhalation hazards or when handling powders, work should be conducted in a certified chemical fume hood or a ventilated balance enclosure.[2][5]
II. Waste Segregation and Containment
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[6][7]
A. Waste Streams:
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, lined, and sealed container labeled as "Solid Chemical Waste."[8]
-
Liquid Waste:
-
Aqueous Waste: Solutions primarily containing water.
-
Non-Halogenated Organic Solvents: Solvents that do not contain fluorine, chlorine, bromine, or iodine.
-
Halogenated Organic Solvents: Solvents containing halogens.
-
Corrosive Waste (Acids/Bases): Should be collected separately.
-
Heavy Metal Waste: Solutions containing metals such as mercury, lead, cadmium, etc., must be segregated.[3]
-
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.[8]
-
Empty Containers: The original container of "this compound" and any other containers that held the pure substance should be managed as hazardous waste unless properly decontaminated.[7][9] Triple-rinsing with a suitable solvent is a common decontamination procedure; the rinsate must be collected and disposed of as hazardous waste.[7][9]
B. Container Selection and Labeling:
-
Compatibility: Waste containers must be chemically compatible with their contents. For instance, hydrofluoric acid should not be stored in glass containers.[6] Use plastic containers for many types of waste, but check compatibility.[4]
-
Integrity: Containers must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6][10]
-
Labeling: All waste containers must be clearly labeled the moment waste is first added.[11] The label should include:
III. Disposal Procedures
The disposal of chemical waste is highly regulated and must be coordinated through your institution's Environmental Health and Safety (EHS) department.
A. Step-by-Step Disposal Protocol:
-
Characterize and Segregate: Following the principles in the sections above, characterize your waste and segregate it into appropriate, compatible containers.
-
Label Correctly: Attach a completed hazardous waste tag to each container.
-
Store Safely: Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory.[4] This area should be away from general traffic and have secondary containment (such as a plastic tub) to contain potential spills.[6][12]
-
Request Pickup: Once a container is full or you are ready to dispose of it, submit a chemical waste pickup request to your institution's EHS office.[7][14]
-
Maintain Records: Keep a copy of the waste manifest or pickup request for your laboratory's records.
B. Disposal of Unknowns:
If, after all efforts, the identity of a waste material cannot be determined, it must be labeled as "Unknown" and your EHS office must be contacted.[11][15] Be prepared to provide any available information about the material's source and potential composition. EHS will then provide guidance on the necessary steps for identification and disposal, which may involve analytical testing at the generator's expense.[13][15]
IV. Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
-
Minor Spills: For small spills, use a spill kit containing appropriate absorbent materials.[16] The cleanup debris must be collected and disposed of as hazardous waste.[16]
-
Major Spills: In the case of a large or highly hazardous spill, evacuate the area, notify others, and contact your institution's EHS or emergency response team immediately.[5][7]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[5]
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS. [5]
-
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a novel research compound.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. twu.edu [twu.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. essex.ac.uk [essex.ac.uk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. Chemical Waste - Environmental Health and Safety [umaryland.edu]
- 12. benchchem.com [benchchem.com]
- 13. odu.edu [odu.edu]
- 14. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 15. uttyler.edu [uttyler.edu]
- 16. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Hydro-UCB35625
Disclaimer: Specific safety and disposal information for a compound designated "Hydro-UCB35625" is not publicly available. This name may refer to an internal compound identifier, a novel research chemical, or a substance not yet commercially available. Therefore, this guide provides essential, general procedures for handling new or uncharacterized chemical compounds in a research setting. Researchers and laboratory personnel must prioritize safety by treating any unknown or novel compound as potentially hazardous.[1][2] It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the supplier for any specific chemical.
Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before handling any novel compound to determine the necessary safety precautions.[3][4] The selection of appropriate PPE is critical to minimize exposure. The level of PPE should be determined by the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[5] The following table summarizes recommended PPE for various laboratory activities involving a potent research compound like this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.[3][5] - Disposable, solid-front lab coat with tight-fitting cuffs.[5] - Double-gloving (e.g., nitrile or neoprene).[2][3][5] - Disposable sleeves.[5] - Safety glasses or goggles (if not using a full-face respirator).[2][5][6] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[1][2] - Lab coat.[2][6] - Safety glasses with side shields or chemical splash goggles.[2][6] - Single pair of chemical-resistant gloves (e.g., nitrile).[2][6] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls like a fume hood are the primary means of protection.[5] |
| In Vitro / In Vivo Dosing | - Lab coat.[5] - Safety glasses.[5] - Appropriate gloves for the solvent and compound.[5] | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[5] |
| General Laboratory Operations | - Lab coat.[6] - Safety glasses.[6] - Gloves.[6] | Standard laboratory practice to protect against incidental contact.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds is essential for safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
-
Receipt & Inventory : Upon receiving the compound, log it into the chemical inventory. Visually inspect the container for any damage or leaks. Store the compound in a designated, secure, and well-ventilated area, away from incompatible materials.[2] The container label must identify the material as hazardous.[2]
-
Review Safety Information : Before any handling, consult the supplier-provided Safety Data Sheet (SDS) and any other available safety information.[7] Conduct a thorough risk assessment for the planned experiment.[3][4]
-
Prepare Work Area : Ensure the primary engineering control, such as a chemical fume hood, is certified and functioning correctly.[1] Decontaminate the work surface before and after use.[7] Ensure a spill kit is readily accessible.
-
Don Appropriate PPE : Select and put on the appropriate PPE based on the risk assessment and the specific task (refer to the table above).[5][7]
-
Compound Handling : All handling of the compound, especially weighing and preparing solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2] Use the smallest quantity of the compound necessary for the experiment.
-
Post-Handling Decontamination : After handling, wipe down the work area with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.[8] Remove PPE carefully to avoid self-contamination and dispose of it appropriately.[5] Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan: Step-by-Step Guidance
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[9][10]
-
Waste Identification and Segregation : Treat all materials that have come into contact with this compound as hazardous waste. This includes unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE.[5][8] Segregate waste into compatible streams (e.g., solid, liquid, sharps) to prevent dangerous reactions.[8][10][11]
-
Waste Container Labeling : Use appropriate, leak-proof, and sealed containers for each waste stream.[8] Label each container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.[1][8] Avoid using abbreviations or chemical formulas.[8]
-
Waste Storage : Store hazardous waste containers in a designated satellite accumulation area within the laboratory. These containers must be kept closed except when adding waste.[8] Secondary containment, such as a plastic tub, should be used to contain any potential leaks or spills.[1][2][8]
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[8][10] Do not dispose of chemical waste down the drain or in the regular trash.[8]
-
Empty Container Disposal : Any "empty" container that held this compound must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and treated as hazardous waste.[8] After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.
Visualized Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. benchchem.com [benchchem.com]
- 4. ul.ie [ul.ie]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. quora.com [quora.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
